molecular formula C16H16BrNO3 B1389868 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide CAS No. 1138442-45-1

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Número de catálogo: B1389868
Número CAS: 1138442-45-1
Peso molecular: 350.21 g/mol
Clave InChI: XCUKOCSCCMSUKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C16H16BrNO3 and its molecular weight is 350.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-12-16(19)18-14-8-4-5-9-15(14)21-11-10-20-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUKOCSCCMSUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245444
Record name 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138442-45-1
Record name 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138442-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted physical properties of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide. As a novel derivative of the N-aryl-alpha-haloacetamide class, this compound presents potential as a versatile building block in synthetic organic chemistry and a scaffold of interest for medicinal chemistry and drug discovery programs. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to provide a robust predictive profile. A detailed, field-proven synthetic protocol is proposed, complete with a discussion of the underlying chemical principles and safety considerations. This guide is intended to serve as a foundational resource for researchers exploring the synthesis and potential applications of this and related compounds.

Chemical Structure and Identification

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a complex aromatic amide. Its structure is characterized by a central N-phenylacetamide core, which is substituted on the phenyl ring at the ortho position with a 2-phenoxyethoxy group. The acetamide moiety is further functionalized with a bromine atom at the alpha-carbon, a key feature that imparts significant reactivity to the molecule.

IUPAC Name: 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Molecular Formula: C₁₆H₁₆BrNO₃

Canonical SMILES: C1=CC=C(C=C1)OCCC2=CC=CC=C2NC(=O)CBr

Structural Diagram:

Caption: Chemical structure of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Predicted Physical and Chemical Properties

PropertyPredicted Value for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamideReference Compound DataSource
Molecular Weight 366.21 g/mol 214.06 g/mol (2-Bromo-N-phenylacetamide)[1]
Appearance White to off-white crystalline solidGreenish granules (2'-Bromo-N-(2-methoxyphenyl)acetamide)[2]
Melting Point 110-125 °C76.8 °C (2'-Bromo-N-(2-methoxyphenyl)acetamide)[2]
Solubility Soluble in acetone, dichloromethane, and ethyl acetate; sparingly soluble in ethanol; insoluble in water.General solubility for N-aryl-alpha-haloacetamides[3]
Reactivity The α-bromo group is a potent electrophile, making the compound susceptible to nucleophilic substitution. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.The reactivity of the bromoacetyl group is a key feature of this class of compounds.[4]

Proposed Synthetic Protocol

The synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide can be achieved through a straightforward and well-established two-step process, beginning with the synthesis of the aniline precursor followed by acylation.

Step 1: Synthesis of 2-(2-Phenoxyethoxy)aniline

This precursor can be synthesized via a Williamson ether synthesis, a reliable method for forming ether linkages.

Reaction: 2-Aminophenol is reacted with 2-phenoxyethyl bromide in the presence of a base.

Materials:

  • 2-Aminophenol

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware for reflux, extraction, and purification

Procedure:

  • To a round-bottom flask, add 2-aminophenol and a molar excess of potassium carbonate.

  • Add acetone to the flask to create a slurry.

  • Slowly add 2-phenoxyethyl bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(2-phenoxyethoxy)aniline.

Step 2: Synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

This final step involves the acylation of the synthesized aniline with bromoacetyl bromide. This is a common and efficient method for the formation of N-aryl-2-bromoacetamides.[5]

Reaction: 2-(2-Phenoxyethoxy)aniline is reacted with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.

Materials:

  • 2-(2-Phenoxyethoxy)aniline (from Step 1)

  • Bromoacetyl bromide

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • Dissolve 2-(2-phenoxyethoxy)aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight molar excess of bromoacetyl bromide to the stirred solution.

  • Add the base dropwise to the reaction mixture.

  • Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Acylation aminophenol 2-Aminophenol step1_reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) aminophenol->step1_reaction phenoxyethyl_bromide 2-Phenoxyethyl Bromide phenoxyethyl_bromide->step1_reaction aniline_precursor 2-(2-Phenoxyethoxy)aniline step1_reaction->aniline_precursor step2_reaction Acylation (Base, DCM, 0°C to RT) aniline_precursor->step2_reaction Precursor from Step 1 bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->step2_reaction final_product 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide step2_reaction->final_product

Caption: Proposed two-step synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Potential Applications and Research Context

While specific biological activity for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide has not been reported, the N-aryl-alpha-haloacetamide scaffold is a recurring motif in a variety of biologically active molecules.[3] The presence of the reactive bromoacetyl group makes this class of compounds valuable as covalent inhibitors and as intermediates for further chemical elaboration.

Potential areas of application for this compound and its derivatives include:

  • Medicinal Chemistry: As a starting point for the synthesis of novel therapeutic agents. The core structure can be modified to target a wide range of biological targets.

  • Organic Synthesis: The electrophilic nature of the α-carbon allows for a variety of nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex molecules.[4]

  • Chemical Biology: As a potential tool for probing biological systems through covalent labeling of proteins.

Safety and Handling

Specific safety data for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is not available. However, based on the safety profiles of structurally similar N-aryl-2-bromoacetamides, the following precautions are strongly advised.[3][6]

  • Toxicity: This class of compounds is often classified as acutely toxic if swallowed or in contact with skin.[7]

  • Irritation: Can cause severe skin and eye irritation.[1]

  • Handling:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

A comprehensive risk assessment should be conducted before handling this compound. Consult the Safety Data Sheet (SDS) for bromoacetyl bromide and other related reagents for detailed safety information.

Conclusion

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide represents a promising, yet underexplored, chemical entity. This guide has provided a detailed predictive profile of its chemical structure and physical properties, based on a thorough analysis of related compounds. The proposed synthetic protocol offers a reliable and field-proven pathway for its preparation. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, characterization, and potential applications of this and other novel N-aryl-alpha-haloacetamides.

References

  • PubChem. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

  • NextSDS. 2-BROMO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE. [Link]

  • NOP. Sustainability in the organic chemistry lab course. [Link]

  • PubChem. 2-Bromo-N-(2-phenylethyl)acetamide | C10H12BrNO | CID 9881279. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Organic Syntheses Procedure. n-bromoacetamide. [Link]

  • ChemBK. Acetamide, 2,2-dibromo-N-phenyl-. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]

Sources

In Vitro Mechanism of Action: 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide as a Targeted Covalent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Core Application Guide

Executive Summary

The resurgence of covalent pharmacology has fundamentally shifted how drug development professionals approach "undruggable" targets[1]. At the forefront of this paradigm are targeted covalent inhibitors (TCIs) and chemical probes that utilize electrophilic warheads to irreversibly bind to nucleophilic residues—most commonly cysteine[2].

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (Molecular Formula: C₁₆H₁₆BrNO₃, MW: 350.21 g/mol ) serves as a highly specific, archetype covalent probe. It operates through a two-step mechanism: a reversible, affinity-driven binding event mediated by its bulky hydrophobic bi-aryl ether moiety, followed by an irreversible SN​2 alkylation driven by its α -bromoacetamide warhead. This whitepaper details the in vitro mechanism of action, kinetic profiling parameters, and self-validating experimental workflows required to deploy this compound in target discovery and validation.

Molecular Mechanism of Action (The SN​2 Alkylation)

The efficacy of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide relies on the synergistic function of two distinct structural domains:

  • The Recognition Element (Pharmacophore): The 2-(2-phenoxyethoxy)phenyl group is a flexible, highly lipophilic domain. In vitro, this moiety drives the initial non-covalent association ( KI​ ) by engaging in π−π stacking and Van der Waals interactions within hydrophobic pockets of the target protein.

  • The Electrophilic Warhead: The $\alpha$-bromoacetamide group is a highly reactive electrophile. Once the recognition element anchors the probe in the binding pocket, the electrophilic α -carbon is brought into close proximity to a nucleophilic cysteine thiolate (Cys-S⁻).

The mechanism follows classic targeted covalent inhibition kinetics[3]. The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ), where the cysteine thiolate attacks the α -carbon, displacing the bromide leaving group and forming a permanent, irreversible thioether bond.

G E Target Protein (E) Free Cys-SH EI Reversible Complex (E·I) Non-covalent E->EI k1 I Covalent Probe (I) (Bromoacetamide) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) Alkylated Cys EI->EI_cov kinact

Kinetic model of targeted covalent inhibition via SN2 cysteine alkylation.

Quantitative Data & Kinetic Parameters

When designing in vitro assays, it is critical to understand why a bromoacetamide warhead is selected over other electrophiles. Bromoacetamides possess a higher intrinsic chemical reactivity ( kchem​ ) compared to chloroacetamides or acrylamides, making them ideal for rapid in vitro profiling, though they require careful handling to prevent aqueous hydrolysis.

Table 1: Comparative Kinetic Profiling of Cysteine-Reactive Warheads
Electrophilic WarheadLeaving GroupIntrinsic Reactivity ( kchem​ )Aqueous Stability (pH 7.4)Primary In Vitro Application
Bromoacetamide Bromide (Br⁻)High Moderate (t₁/₂ ~ hours) Rapid target profiling, ABPP
ChloroacetamideChloride (Cl⁻)ModerateHigh (t₁/₂ ~ days)Lead optimization, in vivo probes
AcrylamideNone (Michael Addition)LowVery HighApproved clinical therapeutics
FluoroacetamideFluoride (F⁻)Very LowExtremely HighMechanistic structural studies

Note: The overall potency of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is defined by kinact​/KI​ , where the phenoxyethoxy moiety optimizes KI​ and the bromoacetamide drives kinact​ .

In Vitro Target Profiling Workflows

To validate the mechanism of action of this probe, researchers must employ self-validating experimental systems. Activity-Based Protein Profiling (ABPP) and intact mass spectrometry are the gold standards for confirming covalent target engagement[4].

Protocol: Self-Validating Intact Protein LC-MS/MS

This protocol is designed not just to observe binding, but to logically prove that the binding is driven by specific cysteine alkylation rather than non-specific aggregation.

Step 1: Protein Preparation & Buffer Optimization

  • Action: Dilute the recombinant target protein to 2 µM in 50 mM HEPES buffer, 150 mM NaCl, pH 7.4.

  • Causality: The pH must be strictly maintained at 7.4. At this pH, a sufficient fraction of the target cysteine exists as a reactive thiolate anion (S⁻) to initiate the SN​2 attack, while minimizing the base-catalyzed aqueous hydrolysis of the bromoacetamide warhead.

Step 2: Control Pre-incubation (The Validation Check)

  • Action: Split the sample. In the control cohort, pre-incubate the protein with 100 µM Iodoacetamide (IAA) for 30 minutes at room temperature.

  • Causality: IAA is a highly reactive, pan-cysteine alkylator. If 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide specifically targets a cysteine residue, the IAA pre-treatment will cap all available cysteines, completely ablating the probe's ability to bind. This proves the mechanism is cysteine-dependent.

Step 3: Probe Incubation

  • Action: Add 20 µM of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (a 10-fold molar excess) to the experimental cohort. Incubate at 37°C for 60 minutes.

  • Causality: A 10-fold excess ensures pseudo-first-order kinetics, allowing the reaction to reach completion rapidly and enabling the accurate calculation of kobs​ without substrate depletion artifacts.

Step 4: Quenching & Mass Spectrometry Analysis

  • Action: Quench the reaction with 1 mM Dithiothreitol (DTT). Desalt the protein using a C4 ZipTip and analyze via ESI-TOF Mass Spectrometry.

  • Causality: DTT acts as a sacrificial nucleophile, scavenging any unreacted bromoacetamide probe to prevent artifactual alkylation during the ionization process.

  • Data Interpretation: The intact mass of the protein will show a precise shift of +270.1 Da . (Calculation: Probe MW 350.2 Da minus the leaving Bromide ion 79.9 Da).

Workflow Step1 1. In Vitro Incubation (Protein + Probe at pH 7.4) Step2 2. DTT Quenching (Scavenge Unreacted Probe) Step1->Step2 Step3 3. ESI-TOF MS Analysis (Detect +270.1 Da Mass Shift) Step2->Step3 Step4 4. Mechanism Validation (Compare against IAA Control) Step3->Step4

Step-by-step workflow for in vitro target validation using LC-MS/MS.

Conclusion

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide represents a powerful class of chemical tools. By leveraging the rapid SN​2 kinetics of the bromoacetamide warhead alongside the steric and hydrophobic directing capabilities of the phenoxyethoxy-phenyl system, researchers can achieve rapid, irreversible target engagement in vitro. Adhering to strict, self-validating protocols—such as competitive IAA capping and precise mass-shift tracking—ensures that the resulting data is both robust and mechanistically sound.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition.[Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Pharmacokinetics, Bioavailability, and Reactivity Profiling of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel targeted covalent modifiers, understanding the interplay between a molecule's recognition element and its electrophilic warhead is paramount. 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-45-1)[1] is a bipartite molecule: it features a lipophilic 2-(2-phenoxyethoxy)phenyl moiety designed for non-covalent target engagement, coupled to a highly reactive α -bromoacetamide warhead.

Unlike traditional reversible drugs where pharmacokinetics (PK) are governed primarily by CYP450 metabolism and passive permeability, the PK and bioavailability of this compound are fundamentally dictated by its intrinsic electrophilic reactivity[2]. This whitepaper outlines the self-validating protocols, causal mechanisms, and structural liabilities involved in profiling this class of covalent modifiers.

Structural Liabilities and Predictive Pharmacokinetics

The α -bromoacetamide group is a potent Michael acceptor and alkylating agent. Its primary mechanism of action is the formation of irreversible covalent bonds with nucleophilic residues—predominantly the sulfhydryl groups of cysteines[3].

Causality in PK Behavior: Because the bromine leaving group makes the α -carbon highly susceptible to nucleophilic attack, the compound exhibits an extremely short physiological half-life (often <0.1 hours for unhindered bromoacetamides)[4]. Upon oral administration, the drug encounters high concentrations of glutathione (GSH) in the gastrointestinal tract and liver. This leads to near-instantaneous first-pass clearance via Glutathione-S-Transferase (GST) mediated conjugation, resulting in exceptionally low oral bioavailability[3].

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
ParameterEstimated ValuePK / Bioavailability Implications
Molecular Weight 350.21 g/mol Favorable for passive membrane permeability.
LogP (Lipophilicity) ~3.8 - 4.2High lipophilicity drives rapid tissue distribution and high volume of distribution ( Vd​ ).
Plasma Half-Life ( T1/2​ ) < 5 minutesRapid systemic clearance due to covalent haptenization with plasma proteins (e.g., Human Serum Albumin Cys34).
Oral Bioavailability (F%) < 5%Severe first-pass metabolism via hepatic GSTs and CYP450 O-dealkylation.
Primary Clearance Route BiliaryGSH-conjugates are highly polar and actively secreted into bile via MRP2 transporters.

Self-Validating Experimental Protocols for ADME Profiling

To accurately map the clearance mechanisms of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, we must decouple CYP450-mediated metabolism of the ether tail from the electrophilic reactivity of the warhead.

Protocol A: High-Throughput Glutathione (GSH) Trapping Assay (LC-HRMS)

This protocol quantifies the intrinsic reactivity of the bromoacetamide warhead. To prevent false positives from biological matrix noise, we employ a self-validating isotopic doublet system[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1:1 molar ratio mixture of unlabelled GSH ( γ -GluCysGly) and stable isotope-labeled GSX ( γ -GluCysGly- 13C2​,15N ).

  • Incubation: In a 96-well plate, incubate 10 μ M of the compound with 1 mg/mL Human Liver Microsomes (HLM) and 5 mM of the GSH/GSX mixture in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Termination: At specific time points (0, 5, 15, 30 mins), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into an LC-LTQ Orbitrap mass spectrometer operating in negative ion mode.

  • Data Processing (Mass Defect Filtering): Apply Mass Defect Filtering (MDF) to scan for the neutral loss of 129 Da (typical of GSH adducts)[6]. Self-Validation Check: A true reactive metabolite will appear as a distinct 1:1 isotopic doublet separated by exactly 3.00375 Da. Peaks lacking this doublet are rejected as matrix artifacts[5].

Protocol B: Hepatic Microsomal O-Dealkylation Assay

To evaluate the metabolic stability of the 2-phenoxyethoxy ether linkage, the assay is run without GSH to isolate CYP450 activity.

Step-by-Step Methodology:

  • Incubation: Combine 1 μ M of the compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding a 1 mM NADPH-regenerating system.

  • Sampling: Extract 50 μ L aliquots at 0, 10, 20, 40, and 60 minutes, quenching immediately in 150 μ L of cold methanol.

  • Quantification: Analyze parent compound depletion via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate intrinsic clearance ( CLint​ ) and predict hepatic extraction ratio ( EH​ ).

Visualizing Workflows and Metabolic Pathways

The following diagrams illustrate the analytical workflow and the divergent metabolic fates of the compound.

PK_Workflow A Compound Synthesis (CAS 1138442-45-1) B GSH Trapping Assay (Reactivity Profiling) A->B C Hepatic Microsomal Incubation (CYP450) A->C D LC-HRMS Analysis (Isotopic Doublet Filtering) B->D C->D E In Vivo PK (Clearance & Vd) D->E F Bioavailability Determination E->F

Caption: Workflow for evaluating the pharmacokinetics of covalent bromoacetamide inhibitors.

Metabolic_Pathway Parent 2-Bromo-N-[2-(2-phenoxyethoxy) phenyl]acetamide GSH GSH Conjugate (Thioether Formation) Parent->GSH GST Enzyme Dealkyl O-Dealkylation (Phenol + Alcohol) Parent->Dealkyl CYP450 Hydrolysis Amide Hydrolysis (Inactive Aniline) Parent->Hydrolysis Amidase

Caption: Primary metabolic pathways of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

In Vivo Pharmacokinetics & Formulation Strategies

Due to the extreme reactivity of the bromoacetamide warhead, achieving systemic exposure in vivo is highly challenging. Upon intravenous (IV) administration, the compound will exhibit a massive Volume of Distribution ( Vd​ ) driven not just by lipophilicity, but by covalent haptenization to plasma proteins and erythrocytes[4].

Optimization Logic: If this compound is intended as a therapeutic rather than an in vitro tool, the reactivity window must be tuned. Medicinal chemistry efforts typically replace the highly labile bromine atom with a less reactive chlorine (chloracetamide) or transition to an acrylamide warhead[2],[3]. This substitution drastically increases the physiological half-life, allowing the molecule to survive first-pass metabolism and reach its intended target, thereby improving absolute bioavailability.

Table 2: LC-MS/MS Parameters for Metabolite Identification
ParameterSettingAnalytical Rationale
Ionization Mode Electrospray Ionization (ESI) NegativeOptimal for detecting deprotonated GSH-adducts ( m/z 272.0888 fragment)[5].
Mass Defect Window ± 50 mDaFilters out endogenous lipid and protein matrix noise[6].
Collision Energy 25 - 35 eVSufficient to induce the 129 Da neutral loss characteristic of thioethers.

Sources

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Introduction

In the landscape of modern drug discovery and chemical biology, precision is paramount. The identity and purity of a synthesized compound are foundational to the integrity of all subsequent experimental data. Among the most fundamental of these characteristics are the molecular weight and the exact mass. This technical guide provides a comprehensive analysis of these properties for the compound 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, a member of the N-aryl-alpha-haloacetamide class. Molecules of this class are significant as they serve as versatile intermediates in organic synthesis, often utilized for their reactivity in forming new carbon-nitrogen and carbon-carbon bonds, a critical step in the construction of more complex bioactive molecules.[1]

This document is designed for researchers, medicinal chemists, and analytical scientists. It will not only provide the calculated values for the topic compound but also delve into the theoretical distinctions between molecular weight and exact mass, outline a workflow for their experimental verification, and provide a comparative analysis with its structural isomer, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

Molecular Structure and Formula Determination

The first step in characterizing any compound is to unambiguously determine its molecular formula from its chemical name and structure.

Compound Name: 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

The structure can be deconstructed as follows:

  • Core Scaffold: An acetamide group that is N-substituted.

  • Bromo-acetylation: A bromine atom is attached to the alpha-carbon of the acetyl group, forming a Br-CH2-C(=O)- moiety. This functional group is a potent alkylating agent, making the molecule a useful synthetic building block.[2]

  • N-Aryl Substitution: The nitrogen of the acetamide is attached to a phenyl ring.

  • Aryl Moiety Substitution: The phenyl ring is substituted at the ortho (position 2) with a phenoxyethoxy group (-O-CH2-CH2-O-C6H5).

Based on this structural analysis, the count of each atom is:

  • Carbon (C): 16

  • Hydrogen (H): 16

  • Bromine (Br): 1

  • Nitrogen (N): 1

  • Oxygen (O): 3

This leads to the molecular formula: C₁₆H₁₆BrNO₃

Molecular Weight vs. Exact Mass: A Theoretical Framework

While often used interchangeably in general conversation, molecular weight and exact mass are distinct and critical concepts in chemistry and mass spectrometry.[3]

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes.[4][5] It is calculated using the standard atomic weights found on the periodic table. This value is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical reactions.[]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant naturally occurring stable isotope of each element.[7][8] For example, for carbon, we use the mass of ¹²C (12.000000 Da), not the atomic weight of 12.011 Da. High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, are capable of measuring the mass of individual ions with high precision, yielding the exact mass.[9] This measurement is a powerful tool for confirming the elemental composition of a molecule.[3]

Physicochemical and Mass Spectrometry Data

The calculated values for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide and its structural isomer are presented below. Since they are isomers, they share the same molecular formula and therefore have identical molecular weights and exact masses.

PropertyValueBasis of Calculation
Molecular Formula C₁₆H₁₆BrNO₃Structural Analysis
Molecular Weight 350.21 g/mol Sum of average atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999)
Exact Mass 349.03135 DaSum of most abundant isotopic masses (¹²C: 12.000000, ¹H: 1.007825, ⁷⁹Br: 78.918337, ¹⁴N: 14.003074, ¹⁶O: 15.994915)
Comparator Compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamideIsomer with identical formula and mass properties.

The presence of a bromine atom is a key feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an (M+2) peak of almost identical intensity, providing a clear signature for the presence of a single bromine atom.[10][11]

Experimental Protocol: Verification of Exact Mass by HRMS

The following protocol outlines a generalized procedure for confirming the exact mass and, by extension, the elemental composition of a novel compound like 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Objective: To determine the exact mass of the synthesized compound and confirm its elemental composition using High-Resolution Mass Spectrometry.

Materials:

  • Synthesized 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

  • LC/MS grade solvent (e.g., acetonitrile, methanol)

  • Calibrant solution for the mass spectrometer

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable LC/MS grade solvent to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibrant solution. This ensures high mass accuracy for the measurement.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample into an HPLC system to purify the sample online before it enters the mass spectrometer. This removes potential impurities that could interfere with the measurement.

    • Use a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization).

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode using electrospray ionization (ESI). The amide and ether oxygens are sites that can be readily protonated.

    • Set the instrument to acquire full scan data over a relevant m/z range (e.g., 100-1000 Da) with high resolution (>10,000 FWHM).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • Observe the characteristic isotopic pattern for bromine (a near 1:1 ratio for the M and M+2 peaks).

    • Compare the measured exact mass of the [M+H]⁺ ion with the calculated theoretical value (349.03135 + 1.007825 = 350.03917 Da).

    • The mass error should be within an acceptable range, typically < 5 ppm, to confidently confirm the elemental composition.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of a novel compound.

cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_validation Validation start Conceptual Design & Retrosynthesis reaction Chemical Synthesis: 2-Bromoacetylation of 2-(2-phenoxyethoxy)aniline start->reaction workup Reaction Workup & Crude Purification reaction->workup nmr Structural Verification (NMR, IR) workup->nmr Submit Purified Sample purity Purity Analysis (HPLC, LC-MS) nmr->purity hrms Exact Mass Determination (HRMS) purity->hrms data_analysis Data Analysis & Comparison (Measured vs. Theoretical Mass) hrms->data_analysis final Verified Compound: C₁₆H₁₆BrNO₃ data_analysis->final Mass Error < 5 ppm

Sources

Target Identification for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Derivatives: A Chemoproteomic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery. Derivatives of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide represent a highly specific class of electrophilic small molecules designed to irreversibly bind to target proteins. Structurally, these compounds consist of a non-covalent recognition element (the 2-(2-phenoxyethoxy)phenyl moiety) and a reactive warhead (the α -bromoacetamide group).

Identifying the precise proteomic targets and off-targets of such compounds is a critical bottleneck in preclinical development. Because these derivatives lack an intrinsic bioorthogonal handle (such as an alkyne or azide), traditional direct affinity pull-downs require the synthesis of structural analogs, which can perturb the molecule's native binding affinity. This whitepaper outlines a comprehensive, field-proven methodology for target deconvolution using Competitive Activity-Based Protein Profiling (isoTOP-ABPP) , followed by rigorous mechanistic validation.

Chemical Biology Rationale: The Mechanics of Covalent Targeting

To successfully identify the target of a 2-bromoacetamide derivative, one must first understand the causality of its interaction with the proteome. The binding of this compound follows a two-step kinetic model:

E+I⇌E⋅Ikinact​​E−I

  • Reversible Association ( Ki​ ): The 2-(2-phenoxyethoxy)phenyl structural motif drives the initial non-covalent affinity. Its aromatic rings and ether linkages interact with specific hydrophobic pockets or hydrogen-bond networks on the target protein's surface.

  • Irreversible Alkylation ( kinact​ ): Once docked, the α -bromoacetamide warhead is brought into close proximity with a nucleophilic amino acid. Cysteine is the primary target due to the high intrinsic nucleophilicity of its thiolate anion (pKa 8.5)[1]. The reaction proceeds via an SN​2 mechanism, where the thiolate attacks the α -carbon of the bromoacetamide, displacing the bromide ion and forming a stable thioether bond.

Because bromoacetamides are highly reactive electrophiles, their selectivity is entirely dictated by the proximity effect induced by the recognition element[2]. Therefore, target identification must be performed in native, folded proteomes (e.g., live cells or non-denatured lysates) to preserve the 3D binding pockets required for the initial Ki​ step.

Strategic Workflow: Competitive ABPP

To identify the targets of an unmodified 2-bromoacetamide derivative, we employ Competitive Activity-Based Protein Profiling (ABPP) [3][4]. In this approach, the native proteome is pre-treated with the compound. The compound covalently occupies the active cysteines of its target proteins. Subsequently, a broadly reactive, clickable probe—such as Iodoacetamide-alkyne (IA-alkyne)—is introduced to label all remaining unreacted cysteines in the proteome[5].

Proteins that are true targets of the bromoacetamide derivative will show a loss of IA-alkyne labeling compared to a DMSO-treated control, as their reactive cysteines are already sterically blocked and covalently modified by the drug.

ABPP_Workflow A Native Proteome (Cell Lysate) B Pre-incubation with 2-Bromoacetamide Derivative (or DMSO Control) A->B Aliquot into Control/Treated C Labeling with IA-Alkyne (Broad Cys-Reactive Probe) B->C Covalent Binding (Target Cys Blocked) D CuAAC 'Click' Chemistry (Biotin-Azide + Cleavable Linker) C->D Label Remaining Cys E Streptavidin Enrichment & On-Bead Digestion D->E Isolate Labeled Peptides F LC-MS/MS Proteomics (Isotopic/TMT Quantitation) E->F Cleave & Analyze G Target Identification (Loss of Signal in Treated) F->G Data Processing

Competitive ABPP Workflow for target identification of covalent inhibitors.

Experimental Methodologies

The following protocols represent a self-validating system designed to eliminate false positives and preserve the integrity of the electrophile-nucleophile reaction.

Protocol 1: Proteome Preparation and Competitive Labeling

Critical Insight: Do not use DTT or β -mercaptoethanol during lysis, as these strong nucleophiles will rapidly quench the bromoacetamide warhead and the IA-alkyne probe.

  • Lysis: Harvest target cells (e.g., HeLa or K562) and lyse in cold PBS containing 0.1% NP-40 and protease inhibitors (EDTA-free). Sonicate briefly on ice and centrifuge at 100,000 × g for 45 minutes to isolate the soluble proteome.

  • Protein Normalization: Adjust protein concentration to 2.0 mg/mL using a BCA assay.

  • Compound Incubation: Split the proteome into two aliquots. Treat Aliquot A with DMSO (Control) and Aliquot B with 10 μ M of the 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide derivative. Incubate for 1 hour at 37°C to allow for covalent bond formation.

  • Probe Labeling: Add IA-alkyne (100 μ M final concentration) to both aliquots. Incubate for 1 hour at room temperature in the dark. This step labels all cysteines not engaged by the test compound[6].

Protocol 2: CuAAC "Click" Chemistry and Enrichment
  • Click Reaction: To both aliquots, add the following reagents sequentially to initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • 100 μ M Biotin-PEG3-Azide (containing a TEV-cleavable or acid-cleavable linker)

    • 1 mM TCEP (reduces Cu(II) to catalytic Cu(I))

    • 100 μ M TBTA (stabilizes Cu(I))

    • 1 mM CuSO4​

  • Precipitation: Incubate for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents. Wash the protein pellet twice with cold methanol.

  • Enrichment: Resuspend the pellet in 1% SDS/PBS, boil for 5 minutes, and dilute to 0.2% SDS. Add 100 μ L of pre-washed Streptavidin-agarose beads and rotate overnight at 4°C.

Protocol 3: On-Bead Digestion and LC-MS/MS
  • Washing: Wash beads sequentially with 1% SDS, 8 M Urea, and PBS to remove non-specifically bound proteins.

  • Digestion: Perform on-bead reduction (TCEP) and alkylation (iodoacetamide—note: this is safe now as the target cysteines are already captured). Digest overnight with sequencing-grade Trypsin at 37°C.

  • Elution: Elute the labeled, cysteine-containing peptides by cleaving the Biotin linker (e.g., using TEV protease or 2% Formic Acid, depending on the linker chemistry)[4].

  • Quantitation: Analyze via LC-MS/MS (Orbitrap). Quantify the abundance of each peptide in the DMSO vs. Treated samples using label-free quantitation (LFQ) or isotopic tagging (e.g., TMT).

Data Presentation and Analysis

In competitive ABPP, a true target is identified by a high Control/Treated ratio (often expressed as a log2​ fold change). Because the bromoacetamide derivative blocks the target cysteine, the IA-alkyne cannot bind, resulting in a depleted MS signal in the treated group[7].

Table 1: Expected Chemoproteomic Data Output (Mock Data)

Protein IDGene SymbolLabeled Peptide SequenceModified ResidueControl/Treated Ratio (Fold Change)p-valueTarget Status
P12345MAPK1VADPDHDHTGFLTEYVATRWYRCys1611.10.85Off-Target / Background
Q9Y6K9NEMOLQLQHLQALQGC QEAQCys34712.4 < 0.001 Primary Target
P04049RAF1CQTCQNYPNPTCCys1684.20.012Secondary Target
P35908KRT2SLNNQFASFIDKVRCys3110.90.91Off-Target / Background

Interpretation: In this dataset, Cys347 of NEMO exhibits a 12.4-fold reduction in signal when treated with the 2-bromoacetamide derivative, strongly indicating it is the primary site of covalent modification.

Target Validation & Mechanistic Confirmation

Mass spectrometry identifies putative targets, but rigorous validation is required to prove that the 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide derivative directly and functionally modifies the identified protein.

Validation_Logic A Putative Target Identified via MS B Intact Protein MS (Recombinant Target) A->B C Mass Shift = +269.3 Da (Loss of Br, 1:1 Stoichiometry) B->C Confirm Covalent Adduct D Site-Directed Mutagenesis (Candidate Cys -> Ala) C->D E Loss of Covalent Binding in Mutant D->E Confirm Specific Site F Functional Assay (Enzyme/Cellular Phenotype) E->F G Target Fully Validated F->G Confirm Biological Relevance

Logic tree for the mechanistic validation of identified covalent targets.

Validation Steps:
  • Intact Mass Spectrometry: Express the recombinant target protein. Incubate with the compound and analyze via intact LC-MS. The formation of the covalent adduct will result in a specific mass shift. Note: The molecular weight of the compound is 350.21 Da. However, the SN​2 displacement of the bromide ion (approx. 79.9 Da) means the actual mass shift on the protein will be roughly +270.3 Da.

  • Site-Directed Mutagenesis: Mutate the identified target cysteine to an alanine or serine (Cys Ala/Ser). Perform intact MS or gel-based ABPP on the mutant protein. A complete loss of labeling confirms the exact site of alkylation[8].

  • Functional Interrogation: Assess whether the covalent modification alters the protein's function (e.g., inhibiting kinase activity, blocking a protein-protein interaction, or inducing targeted degradation) to confirm biological relevance[9].

Sources

Preliminary Toxicity and Cytotoxicity Screening of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide: A Predictive Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide represents a highly specific chemical entity characterized by an α -bromoacetamide electrophilic warhead coupled to a lipophilic ortho-phenoxyethoxy aniline moiety. While α -bromoacetamides are highly valuable in the design of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), their intrinsic electrophilicity poses a significant risk of off-target protein alkylation and idiosyncratic drug toxicity (IDT)[1].

As a Senior Application Scientist, my objective in this whitepaper is to provide a rigorous, tiered screening framework. This guide moves beyond standard viability checks, detailing a self-validating methodology to dissect the causality between the compound's intrinsic chemical reactivity, its potential to deplete intracellular antioxidants, and its basal in vitro cytotoxicity.

Structural Analysis & Mechanistic Rationale

To design an effective toxicity screen, we must first understand the molecular behavior of the compound. The α -bromoacetamide group is a soft electrophile that readily undergoes bimolecular nucleophilic substitution ( SN​2 ) reactions with soft nucleophiles—most notably, the sulfhydryl (-SH) groups of cysteine residues and cellular glutathione (GSH)[2].

While the bulky 2-(2-phenoxyethoxy)phenyl group provides steric hindrance that may restrict non-specific binding, the unhindered nature of the terminal bromoacetyl group ensures rapid reactivity. If the compound reacts too rapidly with non-target thiols, it will deplete the intracellular GSH pool. This depletion compromises cellular redox homeostasis, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis[3].

ToxicityPathway A 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (Electrophilic Warhead) B Cellular Glutathione (GSH) Nucleophilic Attack A->B SN2 Reaction F Off-Target Protein Alkylation A->F Non-specific Binding C Covalent Adduct Formation (S-Alkylation) B->C D Intracellular GSH Depletion C->D E Loss of Redox Homeostasis (Oxidative Stress) D->E G Cytotoxicity / Apoptosis E->G F->G

Fig 1. Mechanistic pathway of bromoacetamide-induced cytotoxicity via GSH depletion.

Tiered Screening Workflow

To prevent late-stage attrition, the screening of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide must follow a tiered approach. We begin with cell-free chemical reactivity, progress to basal cytotoxicity, and conclude with mechanistic profiling.

ScreeningWorkflow T1 Tier 1: In Chemico Reactivity D1 High Reactivity? Flag for IDT Risk T1->D1 T2 Tier 2: Basal Cytotoxicity T3 Tier 3: Mechanistic Profiling T2->T3 D2 Therapeutic Window Assessment T3->D2 D1->T2 Proceed End Lead Optimization or Discontinuation D2->End

Fig 2. Tiered screening workflow for evaluating electrophilic bromoacetamide derivatives.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific controls to rule out assay interference (a common issue with reactive electrophiles).

Protocol 1: Kinetic Glutathione Chemoassay (Tier 1)

Purpose: To quantify the intrinsic thiol reactivity of the bromoacetamide warhead before introducing biological variables[2]. Causality: A highly reactive compound will non-specifically alkylate proteins in vivo, leading to severe toxicity. We measure the pseudo-first-order rate constant of GSH depletion.

  • Preparation: Prepare a 10 mM stock of the test compound in LC-MS grade DMSO. Prepare a 2 mM solution of reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Reaction: In a 96-well UV-transparent plate, mix the test compound (final concentration 100 µM) with GSH (final concentration 1 mM).

  • Kinetic Monitoring: Incubate at 37°C. At time intervals (0, 15, 30, 60, and 120 minutes), extract 10 µL aliquots and quench the reaction with 10% trichloroacetic acid (TCA).

  • Quantification: Add Ellman’s reagent (DTNB) to the quenched samples. Read absorbance at 412 nm to quantify remaining free thiols.

  • Self-Validation:

    • Positive Control: 1-chloro-2,4-dinitrobenzene (CDNB) (rapid GSH depletion).

    • Negative Control: Acetamide analog (lacking the bromine atom) to ensure the phenoxyethoxy moiety does not interfere with absorbance.

Protocol 2: Basal Cytotoxicity via OECD TG 129 (Tier 2)

Purpose: To determine the IC50​ for basal cytotoxicity, which can be used to estimate starting doses for in vivo acute systemic toxicity, significantly reducing animal use[4]. Causality: Utilizing BALB/c 3T3 or HepG2 cells provides a standardized baseline for how the compound affects fundamental cellular structures and proliferation.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Exposure: Treat cells with a log-serial dilution of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (0.1 µM to 100 µM) in medium containing 0.5% DMSO. Incubate for 48 hours.

  • Viability Assessment: Replace medium with 100 µL of MTT solution (0.5 mg/mL). Incubate for 3 hours. Discard the solution and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Self-Validation:

    • Positive Control: Sodium Lauryl Sulfate (SLS) as mandated by OECD guidelines[4].

    • Interference Check: Incubate the test compound directly with MTT in a cell-free well to ensure the bromoacetamide does not chemically reduce the tetrazolium salt.

Protocol 3: Intracellular GSH Depletion Assay (Tier 3)

Purpose: To link the observed cytotoxicity directly to the compound's electrophilic mechanism of action[3]. Causality: If the compound is cytotoxic because it is a non-specific electrophile, we will observe a precipitous drop in intracellular GSH prior to cell death.

  • Cell Treatment: Seed HepG2 cells and treat with the test compound at its IC20​ and IC50​ concentrations (determined in Protocol 2) for 4 hours. (A short time point ensures we measure GSH depletion before apoptosis-induced membrane rupture).

  • Probe Addition: Wash cells with PBS and load with 50 µM Monochlorobimane (mCB), a fluorogenic probe that becomes highly fluorescent upon conjugation with GSH via glutathione S-transferase.

  • Incubation & Reading: Incubate for 30 minutes. Measure fluorescence (Excitation: 390 nm / Emission: 490 nm).

  • Self-Validation:

    • Positive Control: L-Buthionine-sulfoximine (BSO), a specific inhibitor of γ -glutamylcysteine synthetase, which depletes GSH without direct electrophilic alkylation[3].

Data Presentation & Interpretation

To facilitate rapid decision-making, the quantitative data generated from the workflows should be evaluated against the following threshold matrix. Because 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a novel entity, these thresholds are extrapolated from established covalent inhibitor profiles[1].

AssayParameter MeasuredOptimal TCI Profile (Targeted)High Toxicity Risk (Non-Specific)Mechanistic Implication
Kinetic Chemoassay GSH Half-life ( t1/2​ )60 - 120 minutes< 15 minutesRapid depletion indicates a pan-reactive electrophile prone to off-target toxicity.
Basal Cytotoxicity IC50​ (HepG2, 48h)> 10 µM< 1 µMLow IC50​ in non-target cells suggests basal toxicity overriding specific target engagement.
Intracellular GSH % Depletion at IC50​ < 20% depletion> 60% depletionHigh depletion confirms the mechanism of cell death is oxidative stress via IDT pathways.

Conclusion & Strategic Outlook

The evaluation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide requires a delicate balance. The α -bromoacetamide warhead is inherently reactive, which is a double-edged sword: it provides the necessary covalent engagement for potent target inhibition but carries a high liability for off-target toxicity and idiosyncratic drug reactions[1].

By executing this tiered, self-validating screening strategy, drug development professionals can quantitatively map the compound's reactivity profile. If the compound exhibits rapid GSH depletion and severe basal cytotoxicity, it must be deprioritized, or the warhead must be attenuated (e.g., transitioning to a less reactive acrylamide or a reversible covalent moiety). Conversely, if the compound demonstrates a controlled reactivity profile, it can confidently be advanced into complex 3D spheroid models and in vivo pharmacokinetic evaluations.

References

  • Böhme, A., Thaens, D., & Schüürmann, G. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Chemical Research in Toxicology. 2

  • Usui, T., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Toxicology in Vitro. 3

  • OECD (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. 4

  • Zhang, Y., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. 1

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the N-acylation of 2-(2-phenoxyethoxy)aniline with bromoacetyl bromide. This guide details the experimental procedure, explains the causality behind critical steps, outlines rigorous safety measures, and provides a framework for the purification and characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and reproducibility.

Introduction

N-aryl-alpha-haloacetamides are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The presence of a reactive bromoacetyl group provides a key functional handle for nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] This application note details a robust and reproducible method for the synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, a specific derivative within this class.

The described synthesis employs a direct and efficient N-bromoacetylation of the commercially available precursor, 2-(2-phenoxyethoxy)aniline. The core of this transformation is the reaction of the primary amine with bromoacetyl bromide, a highly reactive acylating agent.[2][3] A non-nucleophilic base is utilized to neutralize the hydrogen bromide byproduct, driving the reaction to completion. This protocol is designed to be a self-validating system, with clear instructions for reaction monitoring and purification to ensure the desired product is obtained with high purity.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-(2-phenoxyethoxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling the bromide leaving group and forming a protonated amide. A base, such as sodium carbonate or a tertiary amine, deprotonates the amide to yield the final product, 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, and a salt byproduct.

Below is a diagram illustrating the overall synthesis workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Measure Reagents: - 2-(2-phenoxyethoxy)aniline - Dichloromethane (DCM) - Base (e.g., Na₂CO₃) Setup Set up Reaction Flask (Inert Atmosphere) Reagents->Setup Dissolve Dissolve Aniline and Base in DCM Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_Bromide Slowly Add Bromoacetyl Bromide Cool->Add_Bromide Stir Stir at Room Temperature (Monitor by TLC) Add_Bromide->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine Extract->Wash Dry Dry over Na₂SO₄, Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product: - Recrystallization or - Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
2-(2-phenoxyethoxy)aniline114012-05-4229.281.0 eqStarting material.
Bromoacetyl bromide598-21-0201.861.1 eqAcylating agent. Highly corrosive and moisture-sensitive.[4]
Dichloromethane (DCM)75-09-284.93~10 mL / g of anilineAnhydrous, reaction solvent.
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0 eqBase to neutralize HBr. Anhydrous.
Deionized Water7732-18-518.02As neededFor work-up.
Hydrochloric Acid (HCl)7647-01-036.46As needed1 M solution for washing.
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated solution for washing.[5]
Sodium Chloride (NaCl)7647-14-558.44As neededSaturated solution (brine) for washing.[5]
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.[5]
TLC Plates--As neededSilica gel 60 F₂₅₄.
TLC Eluent--As needede.g., 30% Ethyl Acetate in Hexane.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Detailed Synthesis Protocol

Causality Note: This procedure must be performed in a well-ventilated chemical fume hood due to the hazardous nature of bromoacetyl bromide.[6]

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-phenoxyethoxy)aniline (e.g., 2.29 g, 10.0 mmol, 1.0 eq) and anhydrous sodium carbonate (2.12 g, 20.0 mmol, 2.0 eq).

  • Add anhydrous dichloromethane (DCM, ~25 mL) to the flask.

  • Stir the resulting suspension at room temperature.

  • In a separate, dry dropping funnel, prepare a solution of bromoacetyl bromide (e.g., 0.96 mL, 2.22 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (~10 mL).

Expert Insight: Using an anhydrous base and solvent is critical because bromoacetyl bromide is highly moisture-sensitive and readily hydrolyzes.[4][7] The use of a twofold excess of the base ensures efficient neutralization of the generated hydrogen bromide (HBr).

Reaction Execution
  • Cool the flask containing the aniline suspension to 0 °C using an ice-water bath.

  • Add the bromoacetyl bromide solution dropwise from the dropping funnel to the stirred suspension over a period of 15-20 minutes.

    • Causality: Slow, dropwise addition at a reduced temperature is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

    • TLC System: A typical eluent system is 30:70 ethyl acetate/hexane. The starting aniline will have a different Rf value than the product amide. The reaction is considered complete when the starting aniline spot is no longer visible.

Work-up and Isolation
  • Upon completion, carefully quench the reaction by slowly adding deionized water (~30 mL) to the flask.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) - to remove any unreacted aniline.

    • Saturated NaHCO₃ solution (2 x 25 mL) - to remove any acidic impurities.

    • Brine (1 x 25 mL) - to remove residual water.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Purification

The crude product, likely an off-white or pale yellow solid, can be purified by one of the following methods:

  • Method A: Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.[8]

    • If impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[8]

  • Method B: Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimum amount of DCM and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Safety and Hazard Management

Bromoacetyl bromide is a highly corrosive, toxic, and lachrymatory substance that reacts violently with water. [9][10]

  • Handling: Always handle bromoacetyl bromide in a certified chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[7][10]

  • Storage: Store bromoacetyl bromide in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[4][10] The recommended storage temperature is 2-8 °C.[7]

  • Spills: In case of a spill, eliminate all ignition sources.[9] Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Characterization

The identity and purity of the synthesized 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide should be confirmed using standard analytical techniques. Expected characterization data for similar N-aryl bromoacetamides include:[11]

  • ¹H NMR: Signals corresponding to the aromatic protons, the ethoxy bridge protons (-O-CH₂-CH₂-O-), the methylene protons of the bromoacetyl group (-CO-CH₂-Br), and the amide proton (-NH-).

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): A molecular ion peak [M]+ corresponding to the calculated mass of the product, often with a characteristic isotopic pattern for bromine ([M]+ and [M+2]+ in an approximate 1:1 ratio).

The diagram below illustrates the fundamental N-acylation reaction.

Reaction_Mechanism Aniline 2-(2-phenoxyethoxy)aniline Arrow Base (e.g., Na₂CO₃) DCM, 0°C to RT Plus1 + AcylBromide Bromoacetyl Bromide Product 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Arrow->Product

Caption: General reaction scheme for the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide. By adhering to the step-by-step instructions, emphasizing the causality behind key procedures, and strictly following the outlined safety precautions, researchers can confidently prepare this valuable synthetic intermediate. The successful execution of this protocol will yield a high-purity product suitable for further applications in drug discovery and materials science.

References

  • Multichem Exports. (n.d.).
  • Benchchem. (2025).
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline.
  • Benchchem. (n.d.). Application Note and Protocol: N-Acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • NOAA. (n.d.). BROMOACETYL BROMIDE - CAMEO Chemicals.
  • Benchchem. (2025). Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • ChemicalBook. (2026).
  • Benchchem. (2026).
  • Loba Chemie. (2022).
  • New Jersey Department of Health. (2000). Hazard Summary: BROMOACETYL BROMIDE.
  • Scribd. (n.d.). Synthesis of p-Bromoaniline via Acetanilide.
  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).
  • PubChem. (n.d.). 2-(2-Bromophenyl)Acetamide.
  • ChemicalBook. (2026). 2-BROMO-N-PHENYL-ACETAMIDE.
  • GuideChem. (n.d.). N-[4-(2-BROMO-ETHOXY)-PHENYL]-ACETAMIDE Synthetic Routes.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Benchchem. (2025). 2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(2-phenoxyethoxy)aniline. Retrieved from .

  • GuideChem. (n.d.). 2-bromo-N-[4-(4-cyclopentyloxyphenoxy)phenyl]acetamide.
  • AiFChem. (2025). 114012-05-4 | 2-(2-Phenoxyethoxy)aniline.
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Sigma-Aldrich. (n.d.). 2-(2-BROMO-PHENYL)-N-PHENYL-ACETAMIDE. Retrieved from .

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-[2-(2-Aminophenoxy)ethoxy]aniline.
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

Sources

Topic: Preparation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and handling of stock solutions of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide for use in cell-based assays. N-phenylacetamide derivatives are a class of compounds with diverse biological activities, making them valuable tools in drug discovery and chemical biology research.[1] The accuracy, reproducibility, and ultimate success of in vitro experiments are critically dependent on the proper preparation of test compound solutions. This note details the essential principles, materials, and step-by-step protocols for creating high-concentration, sterile stock solutions and their subsequent dilution to final working concentrations. We emphasize best practices for ensuring compound solubility, maintaining sterility, mitigating solvent-induced cytotoxicity, and preserving long-term stability.

Introduction: The Criticality of Stock Solution Integrity

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a specific derivative of the N-phenylacetamide scaffold, a structure known to be a versatile starting point for synthesizing biologically active molecules.[2][3] When investigating the effects of such compounds on cellular systems, the method of delivery into the aqueous culture environment is paramount. Most novel organic compounds exhibit poor water solubility, necessitating the use of an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated primary stock solution.[4][5]

The integrity of this stock solution directly impacts experimental outcomes. Errors in concentration, microbial contamination, compound precipitation, or degradation can lead to misleading and irreproducible data. This guide is designed for researchers, scientists, and drug development professionals, providing a self-validating framework to ensure the reliable preparation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide solutions for cell-based assays.

Physicochemical Properties and Solvent Selection

A foundational understanding of the compound's properties is essential for accurate preparation. While detailed experimental data for this specific molecule may be limited, we can infer properties from its structure and general chemical class.

PropertyValue / RecommendationRationale & In-Text Citation
Molecular Formula C₁₆H₁₇BrNO₃Derived from chemical structure.
Molecular Weight 352.22 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBased on common N-phenylacetamide derivatives.[6]
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds used in biological assays.[4][7]
Solubility in DMSO Expected to be ≥10 mg/mLMany related acetamide compounds exhibit good solubility in DMSO.[6][8] However, this must be empirically verified.
Aqueous Solubility Expected to be lowThe aromatic rings and overall structure suggest poor solubility in aqueous media, necessitating a DMSO stock.[9]
The Causality Behind Solvent Choice: Why DMSO?

DMSO is the industry-standard solvent for several key reasons:

  • High Solubilizing Power: It can dissolve a vast array of hydrophobic and hydrophilic compounds that are otherwise insoluble in aqueous buffers.[4]

  • Miscibility with Water: It is fully miscible with water and cell culture media, which allows for the dilution of a concentrated stock into the final assay medium.

  • Low Volatility: Its high boiling point (189 °C) prevents solvent evaporation and subsequent concentration changes during handling.

  • Membrane Permeability: DMSO can penetrate cell membranes, which can aid in the delivery of some intracellular-acting compounds.[10][11]

However, the use of DMSO is not without consequence. At concentrations typically above 0.5% (v/v), DMSO can induce cellular stress, inhibit proliferation, trigger differentiation, or cause apoptosis, depending on the cell type and exposure duration.[7][12] Therefore, a core principle of this protocol is to prepare a stock solution concentrated enough that the final DMSO concentration in the cell culture wells remains non-toxic, generally ≤0.1%.[12]

Workflow for Stock and Working Solution Preparation

The following diagram outlines the comprehensive workflow from solid compound to final application in a cell-based assay.

G cluster_0 PART A: Primary Stock Preparation cluster_1 PART B: Working Solution Preparation (Day of Assay) A Calculate Mass (e.g., for 10 mM Stock) B Weigh Compound Accurately A->B C Add Sterile DMSO to Target Volume B->C D Facilitate Dissolution (Vortex, Sonicate) C->D E Sterile Filter (0.22 µm Syringe Filter) D->E F Aliquot into Sterile Tubes E->F G Store at -80°C (Protect from Light) F->G H Thaw One Aliquot of Primary Stock G->H Use as Needed I Calculate Serial Dilutions in Cell Culture Medium H->I J Prepare Working Solutions (Dilute Stock into Medium) I->J K Mix Gently & Apply to Cells J->K L Include Vehicle Control (Medium + DMSO) J->L G A Thaw a Single Aliquot of 10 mM Stock C Perform Serial Dilutions in Medium A->C B Pre-warm Cell Culture Medium to 37°C B->C G Prepare Vehicle Control (0.1% DMSO in Medium) B->G D Example: Prepare 10 µM in 1 mL (1 µL of 10 mM Stock + 999 µL Medium) C->D E Gently Mix by Pipetting (Avoid Vortexing Medium) D->E F Add to Cells Immediately E->F G->F Add to control wells

Caption: Workflow for preparing final working solutions.

Step-by-Step Methodology
  • Thaw Primary Stock: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature. Once thawed, briefly vortex and centrifuge to ensure homogeneity.

  • Prepare Dilutions: Perform serial dilutions of the stock solution directly into pre-warmed (37°C) complete cell culture medium. It is critical to dilute the stock immediately before adding it to the cells to minimize the risk of the compound precipitating out of the aqueous solution. [9] Example: Preparing a 10 µM Working Solution

    • The desired final concentration is 10 µM. The stock concentration is 10 mM (which is 10,000 µM).

    • Dilution Factor: 10,000 µM / 10 µM = 1000.

    • To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Gently mix by pipetting up and down. Do not vortex medium containing serum as it can cause proteins to froth and denature.

  • Establish a Vehicle Control (Mandatory):

    • To distinguish the effects of the compound from the effects of the solvent, a vehicle control is essential. [6] * Prepare a solution of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.

    • Example: If the highest compound concentration used is 10 µM (prepared as above), the final DMSO concentration is 0.1% (1 µL in 1000 µL). The vehicle control should be prepared by adding 1 µL of pure DMSO to 999 µL of medium .

  • Apply to Cells: Immediately add the prepared working solutions (and the vehicle control) to your cell culture plates.

Safety Precautions

  • 2-Bromo-N-phenylacetamide and related compounds should be handled with care, as they can be skin and eye irritants and may be harmful if swallowed. [13]* Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • All weighing and handling of the dry powder should be performed in a chemical fume hood.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with caution.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • BenchChem. (2025).
  • Cobetter. (n.d.). Sterile Filtration of Cell Culture. Retrieved from [Link]

  • BenchChem. (2026, March). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • The Cell Culture Dish. (2019, July 25). Clarification and Sterile Filtration of High Cell Density Cultures in One Step.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • The Sheekey Science Show. (2021, November 2). Making stock solutions - how and why. Retrieved from [Link]

  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide. Retrieved from [Link]

  • pION INC. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2022, September 29). Solvent to dissolve methanol and hexane extracts for Cell assays?. Retrieved from [Link]

  • NextSDS. (n.d.). 2-BROMO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE. Retrieved from [Link]

  • IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Cayman Chemical. (n.d.).
  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromophenyl)Acetamide. Retrieved from [Link]

  • BenchChem. (n.d.). In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide.
  • PMC. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

Sources

Application Note: Utilizing 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Targeted Covalent Inhibitors (TCIs), Fragment-Based Drug Discovery (FBDD), Chemoproteomics

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, driven by the need to drug traditionally "undruggable" targets. Central to this effort is Covalent Fragment-Based Drug Discovery (FBDD), which utilizes low-molecular-weight electrophiles to probe cryptic binding pockets[1].

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide represents a highly versatile chemotype in this space. Its architecture is bipartite, designed to balance reactivity with spatial recognition:

  • The Electrophilic Warhead ( α -bromoacetamide): Unlike acrylamides, which often lack the intrinsic reactivity required to label unactivated cysteines in a fragment screening context, α -bromoacetamides possess a highly polarized C-Br bond[2]. This makes them potent Michael acceptors/alkylating agents capable of rapid SN​2 displacement by nucleophilic thiolate anions (cysteine residues)[3].

  • The Recognition Element (2-(2-phenoxyethoxy)phenyl): This bulky, flexible ether-linked biphenyl system provides a rich surface for non-covalent interactions (hydrophobic packing, π−π stacking, and hydrogen bond acceptance). This moiety acts as the "anchor," transiently stabilizing the fragment in the protein pocket ( KI​ ) long enough for the covalent bond-forming step ( kinact​ ) to occur.

Causality in Experimental Design

Why use a bromoacetamide over a chloroacetamide or iodoacetamide? The choice is rooted in reactivity tuning. Iodoacetamides are highly promiscuous and will alkylate off-target nucleophiles, leading to high background noise. Chloroacetamides are often too slow for initial fragment screening. Bromoacetamides occupy the "Goldilocks" zone—reactive enough to map novel ligandable cysteines, yet stable enough to be formulated in aqueous screening buffers without immediate hydrolysis[4].

G A Target Protein (Cys-SH) C Non-Covalent Complex (Reversible Binding) A->C + B 2-Bromo-N-[2-(2-phenoxyethoxy)... (Covalent Fragment) B->C + D Covalent Adduct (Irreversible Thioether) C->D SN2 Displacement (-HBr)

Fig 1: Two-step mechanism of covalent inhibition via SN2 displacement of the bromide leaving group.

Quantitative Data & Analytical Parameters

When screening 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide , data interpretation relies on the precise tracking of mass shifts. The self-validating nature of covalent screening means that a successful binding event permanently alters the molecular weight of the target protein, providing a stoichiometric, unambiguous readout[5].

Table 1: Physicochemical and Analytical Parameters for Screening

ParameterValueAnalytical Significance
Molecular Formula C16​H16​BrNO3​ Defines isotopic distribution for high-res MS.
Monoisotopic Mass 350.03 DaBaseline mass of the intact fragment.
Leaving Group Mass 80.91 Da (HBr)Lost during the SN​2 alkylation event.
Expected Protein Mass Shift +269.12 Da Critical Readout: Direct confirmation of 1:1 adduct.
Typical kinact​/KI​ 10−500 M−1s−1 Indicates moderate reactivity, ideal for FBDD hit triage.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (nMS/LC-MS) Screening

This protocol is designed to validate the direct target engagement of the fragment with a purified recombinant protein. Intact mass spectrometry is chosen because it prevents false positives associated with denaturing assays and allows the simultaneous observation of unmodified and modified protein populations[6].

Materials:

  • Purified target protein (10 µM) in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid nucleophilic buffers like Tris or DTT, which will quench the bromoacetamide.

  • 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (10 mM stock in 100% DMSO).

  • Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

  • Incubation: Dilute the fragment stock into the protein solution to achieve a final concentration of 100 µM fragment, 10 µM protein, and 1% (v/v) DMSO.

  • Kinetic Sampling: Incubate the reaction mixture at 25°C. To capture the pseudo-first-order kinetics ( kobs​ ), withdraw 20 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quenching & Desalting: Immediately pass each aliquot through a pre-equilibrated Zeba Spin column to remove unreacted fragment and halt the reaction. Causality: Removing excess electrophile prevents non-specific labeling during the ionization phase in the mass spectrometer.

  • LC-MS Analysis: Inject 2 µL of the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge mass spectrum. Look for the distinct +269.12 Da mass shift corresponding to the covalent adduct.

Protocol B: Target Engagement via isoTOP-ABPP

To determine the proteome-wide selectivity of the fragment, competitive Activity-Based Protein Profiling (isoTOP-ABPP) is utilized. The fragment competes with a broad-spectrum alkyne-tagged probe (e.g., IA-alkyne) for reactive cysteines in a native cell lysate[7].

Step-by-Step Methodology:

  • Lysate Preparation: Prepare native cell lysates (e.g., MDA-MB-231 cells) at a protein concentration of 2.0 mg/mL in PBS.

  • Fragment Competition: Treat 500 µL of lysate with 100 µM of the bromoacetamide fragment (Light state) or DMSO vehicle (Heavy state) for 2 hours at 37°C.

  • Probe Labeling: Add 100 µM IA-alkyne (broad-spectrum iodoacetamide probe) to both samples for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry (CuAAC): Conjugate the alkyne-tagged proteins to isotopically distinct cleavable biotin-azide tags (Light tag for fragment-treated, Heavy tag for DMSO-treated) using copper(I)-catalyzed cycloaddition.

  • Enrichment & Digestion: Combine the Heavy and Light lysates 1:1. Enrich labeled proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion to release non-probe-modified peptides, followed by chemical cleavage to release the probe-modified cysteine peptides.

  • Quantification: Analyze via LC-MS/MS. A Heavy/Light (R-value) ratio > 3.0 indicates that the fragment successfully outcompeted the probe, confirming high-affinity covalent engagement at that specific cysteine residue[8].

Workflow N1 1. In Situ Incubation Lysate + Covalent Fragment N2 2. Competitive Labeling Add IA-Alkyne Probe N1->N2 N3 3. CuAAC Click Chemistry Attach Heavy/Light Biotin Tags N2->N3 N4 4. Streptavidin Enrichment Isolate Labeled Peptides N3->N4 N5 5. LC-MS/MS & Ratio Analysis Identify Fragment Targets N4->N5

Fig 2: Competitive isoTOP-ABPP workflow for mapping proteome-wide fragment selectivity.

Troubleshooting and Optimization

  • Incomplete Labeling (Low Mass Shift Yield): If intact MS shows <20% labeling after 24 hours, the 2-(2-phenoxyethoxy)phenyl moiety may be sterically clashing with the binding pocket. Consider synthesizing structural analogs with extended or truncated ether linkers to optimize the trajectory of the bromoacetamide warhead toward the target cysteine.

  • Non-Specific Poly-alkylation: If multiple additions (e.g., +538 Da, +807 Da) are observed, the fragment concentration is too high, or the target protein contains highly solvent-exposed, hyper-reactive cysteines. Reduce fragment concentration to 10 µM or decrease incubation time to isolate the kinetically favored binding event.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. URL:[Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(8), 3524-3531. URL:[Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. URL:[Link]

  • Zhao, Y., et al. (2017). Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. ACS Chemical Biology, 12(12), 2943-2951. URL:[Link]

  • Sternicki, L., & Poulsen, S. (2025). The role of native mass spectrometry in contemporary drug discovery. RSC Medicinal Chemistry. URL:[Link]

Sources

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide as a chemical building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide as a Covalent Building Block in Drug Discovery

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of modern pharmacotherapeutics, particularly in oncology and immunology [1]. By leveraging an initial non-covalent binding event followed by a highly specific chemical reaction with a nucleophilic amino acid (typically cysteine), TCIs achieve unparalleled potency and extended target engagement.

Within this paradigm, 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-45-1) serves as a highly versatile chemical building block. It combines a highly reactive α -bromoacetamide electrophilic warhead with a flexible, hydrophobic recognition motif, making it an ideal candidate for covalent fragment-based drug discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Rationale and Mechanistic Causality

The structural anatomy of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide dictates its utility in the laboratory.

The Electrophilic Warhead: In the early stages of covalent FBDD, researchers require highly reactive electrophiles to capture transiently open cryptic pockets or allosteric sites [2]. While acrylamides (Michael acceptors) are often preferred for final clinical candidates due to their lower, tunable reactivity, their slow kinetics can result in false negatives during initial screening. Bromoacetamides operate via a rapid SN​2 nucleophilic substitution mechanism. The bromine atom acts as an excellent leaving group, allowing the target cysteine thiolate to rapidly form a stable, irreversible thioether linkage.

The Recognition Motif: The 2-(2-phenoxyethoxy)phenyl moiety serves a critical dual purpose. The ether linkage provides conformational flexibility, allowing the terminal phenyl ring to probe adjacent hydrophobic sub-pockets (e.g., the kinase hinge region). Simultaneously, the oxygen atoms can act as hydrogen bond acceptors, anchoring the molecule and increasing the local concentration of the warhead near the target cysteine prior to the covalent binding event.

Mechanism Cys Target Cysteine (Thiolate, S⁻) TS SN2 Transition State [S ··· C ··· Br]‡ Cys->TS Nucleophilic Attack Warhead α-Carbon of Bromoacetamide Warhead->TS Electrophile Adduct Covalent Adduct (Thioether) + Br⁻ TS->Adduct Leaving Group Departure

Caption: SN2 mechanism of cysteine alkylation by alpha-bromoacetamide warheads.

Quantitative Profiling

To successfully deploy this building block, researchers must understand its physicochemical boundaries and kinetic profile compared to other common warheads [3].

Table 1: Comparative Reactivity of Electrophilic Warheads

Warhead TypeIntrinsic Reactivity (GSH Half-life)Selectivity for CysteinePrimary Application in Drug Discovery
Iodoacetamide < 0.05 h (Hyper-reactive)Low (modifies Lys, His, Met)Proteomic profiling, non-specific alkylation
Bromoacetamide ~ 0.08 h (Highly reactive)Moderate-HighCovalent fragment screening, FBDD, hit generation
Chloroacetamide ~ 3.2 h (Moderately reactive)HighLead optimization, targeted covalent inhibitors (TCIs)
Acrylamide > 24 h (Tunable, low reactivity)Very HighFDA-approved covalent drugs (e.g., Ibrutinib)

Table 2: Physicochemical Profile of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

PropertyValue / Description
CAS Number 1138442-45-1
Molecular Formula C16H16BrNO3
Molecular Weight 350.21 g/mol
Exact Mass 349.03 Da
Target Residue Non-catalytic or catalytic Cysteine (Thiolate)
Expected Mass Shift +270.1 Da (Post-Br⁻ displacement)

Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating intact mass spectrometry as a direct readout, researchers can immediately verify causality—confirming that the observed biological inhibition is strictly due to a 1:1 stoichiometric covalent modification.

Protocol A: Covalent Fragment Screening via Intact LC-MS

This protocol is used to determine if the 2-(2-phenoxyethoxy)phenyl scaffold successfully directs the bromoacetamide warhead to a specific cysteine on a recombinant target protein.

Step 1: Protein Preparation

  • Dilute the recombinant target protein (containing the targetable cysteine) to a final concentration of 2 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers containing primary amines (Tris) or thiols (DTT, β -ME), as these will quench the bromoacetamide.

  • If reducing agents are required to maintain protein stability, use 0.5 mM TCEP, which does not react with electrophiles.

Step 2: Compound Incubation

  • Prepare a 10 mM stock of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in 100% LC-MS grade DMSO.

  • Add the compound to the protein solution to achieve a final concentration of 50 µM (25-fold molar excess). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

  • Incubate the reaction at 25°C for 2 hours.

Step 3: Self-Validating LC-MS Analysis

  • Quench the reaction by adding 1% formic acid (final concentration).

  • Inject 2 µL of the sample onto a C4 or C8 reverse-phase LC column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Validation Checkpoint: Deconvolute the raw mass spectra. A successful 1:1 covalent engagement will yield a precise mass shift of +270.1 Da relative to the apo-protein.

  • Troubleshooting: If a +540.2 Da shift is observed, it indicates non-specific double labeling. Causality dictates that the intrinsic reactivity of the bromoacetamide has overpowered the non-covalent recognition of the scaffold. To correct this, reduce the compound concentration to 10 µM or shorten the incubation time to 30 minutes.

CovalentWorkflow A Target Protein (Cys-containing) B Incubation with Bromoacetamide (CAS 1138442-45-1) A->B C Intact LC-MS (Detect +270 Da Shift) B->C D Tryptic Digest & Peptide Mapping C->D E Hit Optimization (Tune Reactivity) D->E

Caption: Workflow for covalent fragment screening using intact mass spectrometry.

Protocol B: Chemical Synthesis of PROTAC Precursors via SN​2 Displacement

Beyond direct protein targeting, this compound acts as a potent alkylating agent for library synthesis. It can be reacted with amine-bearing E3 ligase ligands (e.g., thalidomide derivatives) to build bifunctional degraders.

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of the primary or secondary amine (the nucleophile) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.2 equivalents of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, scavenging the generated HBr and driving the reaction forward.

Step 2: Alkylation and Monitoring

  • Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 4–6 hours.

  • Monitor the reaction via TLC or LC-MS. The disappearance of the starting amine and the emergence of the alkylated product mass confirms the SN​2 displacement of the bromide ion.

Step 3: Purification

  • Quench the reaction with saturated aqueous NH4​Cl and extract three times with ethyl acetate.

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • The resurgence of covalent drugs. Nature Reviews Drug Discovery.[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[Link]

  • Recent Advances in Covalent Drug Discovery. National Center for Biotechnology Information (PMC).[Link]

In Vivo Dosing Strategies and Vehicle Formulation for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Physicochemical Profiling & Causality Analysis

The successful in vivo deployment of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide requires overcoming two diametrically opposed physicochemical challenges. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic entity that will interact with complex biological matrices.

To formulate this compound effectively, we must dissect its structure and understand the causality behind its behavior:

  • The Recognition Element (High Lipophilicity): The N-[2-(2-phenoxyethoxy)phenyl] moiety is a bulky, highly hydrophobic aromatic ether. This drives the partition coefficient (LogP) up, rendering the compound virtually insoluble in purely aqueous media. If injected directly into the bloodstream without proper encapsulation, this hydrophobic tail will cause immediate catastrophic precipitation, leading to microembolisms or erratic pharmacokinetics.

  • The Warhead (High Electrophilicity): The 2-bromoacetamide group is a classic, irreversible targeted covalent inhibitor (TCI) warhead. It is designed to undergo nucleophilic substitution ( SN​2 ) with target protein cysteines[1]. However, in vivo, this electrophile is highly susceptible to premature quenching by off-target nucleophiles, most notably hepatic glutathione (GSH) and serum albumin[2].

The Formulation Imperative: The vehicle must simultaneously solubilize the lipophilic core while sterically shielding the electrophilic warhead from premature degradation during systemic circulation.

FormulationWorkflow Start Compound Analysis: 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Prop1 High Lipophilicity (Phenoxyethoxy-phenyl core) Start->Prop1 Prop2 High Electrophilicity (Bromoacetamide warhead) Start->Prop2 Strat1 Require Surfactants (Tween-80 / PEG400) Prop1->Strat1 Strat2 Require Steric Shielding (HP-β-CD Inclusion) Prop2->Strat2 Decision In Vivo Route Selection Strat1->Decision Strat2->Decision IV Intravenous (IV) Risk: Rapid GSH Quenching Decision->IV IP Intraperitoneal (IP) Risk: Local Precipitation Decision->IP

Fig 1. Logical workflow for vehicle selection based on the physicochemical properties of the covalent probe.

Vehicle Selection Matrix

Based on data from structurally related bromoacetamides[3], we have evaluated three primary formulation strategies. The table below summarizes the quantitative and qualitative data used to select the optimal vehicle.

Formulation StrategyCompositionSolubilization MechanismElectrophile ShieldingRecommended Route
Standard Co-Solvent 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineMicellar encapsulationLow (Warhead exposed to plasma)IP, SC
Cyclodextrin Complex 20% HP-β-CD in Saline (v/v)Host-guest cavity inclusionHigh (Steric hindrance)IV, IP
Lipid Nanoparticles DSPC/Cholesterol/PEG-LipidBilayer integrationModerateIV

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (Optimal for IV/IP)

This protocol utilizes a minor co-solvent spike to force the lipophilic compound into the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile 0.9% saline. Vortex until completely clear.

  • Stock Generation: Dissolve 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in anhydrous DMSO to create a 50 mg/mL stock.

    • Causality: Anhydrous DMSO disrupts the crystal lattice energy of the compound without hydrolyzing the bromoacetamide.

  • Complexation: Dropwise, add 50 µL of the DMSO stock to 950 µL of the 20% HP-β-CD solution while vortexing continuously.

    • Causality: Continuous kinetic energy prevents localized supersaturation, forcing the compound into the thermodynamic sink of the cyclodextrin cavity.

  • Validation Checkpoint 1 (Visual): Hold the tube against a dark background and shine a laser pointer through it. If a visible beam (Tyndall effect) is observed, micro-precipitates have formed. The complexation has failed.

  • Validation Checkpoint 2 (Physical): Centrifuge the solution at 10,000 x g for 5 minutes.

    • Self-Validation: Inspect the bottom of the tube. If a white pellet is present, the compound has crashed out. If the solution is perfectly clear with no pellet, the inclusion complex is stable and ready for dosing.

Protocol B: Standard Co-Solvent System (Alternative for IP Dosing)

Use this if HP-β-CD is unavailable, though in vivo half-life may be reduced due to GSH quenching.

  • Solvation: Add 100 µL of DMSO to 5 mg of the compound. Vortex until dissolved.

  • PEGylation: Add 400 µL of PEG400. Vortex for 30 seconds.

    • Causality: PEG400 acts as a primary solvent bridge, preventing the compound from crashing when aqueous media is introduced.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate for 2 minutes.

  • Aqueous Dilution: Slowly add 450 µL of sterile saline in 50 µL increments, vortexing between each addition.

    • Self-Validation: The final solution must be a clear, slightly viscous liquid. Any cloudiness indicates micelle collapse.

In Vivo Pharmacokinetics & The GSH Sink

When dosing a bromoacetamide in vivo, the primary pharmacokinetic barrier is not just clearance, but covalent quenching. The liver contains millimolar concentrations of glutathione (GSH), which acts as an electrophile sink.

  • Intraperitoneal (IP) Dosing: Drugs absorbed from the peritoneal cavity enter the portal vein and pass directly through the liver before reaching systemic circulation. This "first-pass" effect will heavily deplete the active warhead of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

  • Intravenous (IV) Dosing: Bypasses the portal vein, allowing the compound to distribute to peripheral target tissues before hepatic metabolism. IV dosing is highly recommended for this compound to maximize target engagement.

InVivoPathway Dose IP Administration (HP-β-CD Vehicle) Absorb Systemic Absorption (Portal Vein) Dose->Absorb Release Liver Hepatic First-Pass (GSH Sink) Absorb->Liver Circulation Target Target Tissue (Cysteine Alkylation) Liver->Target Surviving Fraction Clear Renal/Biliary Clearance Liver->Clear Quenched Adducts Target->Clear Turnover

Fig 2. In vivo pharmacokinetic pathway highlighting the hepatic glutathione (GSH) sink effect.

Dosing Strategy Recommendation: Begin with an IV dose of 5–10 mg/kg using the HP-β-CD formulation. If IP dosing is mandatory due to animal model constraints, increase the dose to 15–20 mg/kg to compensate for the hepatic GSH sink, but monitor closely for hepatotoxicity (elevated ALT/AST), as massive covalent modification of liver proteins can induce stress responses[1].

Sources

Application Notes and Protocols for Targeted Alkylation Reactions Using 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide as a targeted covalent probe for the alkylation of nucleophilic amino acid residues in proteins. As a member of the haloacetamide class of reagents, this molecule serves as an electrophilic "warhead" designed to form stable, irreversible covalent bonds with specific residues, most notably cysteine.[1] This document, intended for researchers in chemical biology, pharmacology, and drug development, details the underlying mechanism of action, provides step-by-step protocols for protein alkylation and subsequent analysis, and offers insights into data interpretation and troubleshooting. By explaining the causality behind experimental choices, these protocols are designed to be both robust and adaptable for the study of protein structure, function, and inhibition.

The Principle of Targeted Covalent Alkylation

Targeted covalent inhibitors represent a powerful class of molecules that, after initial reversible binding to a target protein, form a permanent covalent bond with a nearby nucleophilic residue.[2][3] This process effectively leads to prolonged, often irreversible, inhibition of the protein's function.[3][4] The utility of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in this context is derived from its bromoacetamide functional group, a well-established electrophile for protein modification.[1]

The overall process is a two-step mechanism[3][5]:

  • Reversible Binding: The parent molecule, guided by its "scaffold" (the N-[2-(2-phenoxyethoxy)phenyl] portion), first binds non-covalently to a pocket on the target protein. This initial binding event positions the reactive bromoacetamide "warhead" in close proximity to a nucleophilic amino acid side chain.[2]

  • Irreversible Alkylation: A bimolecular nucleophilic substitution (SN2) reaction occurs. The nucleophilic side chain—typically the highly reactive thiol of a cysteine residue—attacks the electrophilic carbon atom bearing the bromine.[6] This concerted step forms a stable thioether bond and releases a bromide ion, resulting in the permanent modification of the protein.[1]

While cysteine is the most common target due to the high nucleophilicity of its thiol group, other residues such as histidine, lysine, and methionine can also be alkylated, though generally at slower rates or under different conditions.[1][7][8]

Covalent_Alkylation_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Reaction Protein Target Protein (with Cys-SH) Reversible_Complex Non-covalent E•I Complex Protein->Reversible_Complex Inhibitor 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Inhibitor->Reversible_Complex K_i Covalent_Complex Covalently Modified Protein Reversible_Complex->Covalent_Complex k_inact Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis A Prepare 10 mM Reagent Stock in DMSO C Combine Reagent and Protein (e.g., 10-fold molar excess) A->C B Prepare 1-10 µM Protein in Reaction Buffer B->C D Incubate at RT (e.g., 1-2 hours) C->D E Quench with DTT or L-Cysteine D->E F Remove Excess Reagent (Dialysis / Desalting) E->F G Analyze Modified Protein (Activity Assay, MS, etc.) F->G

Caption: Experimental workflow for targeted protein alkylation.

Protocol 3.2: Confirmation of Modification by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent modification and identifying the specific site of alkylation. [1][9]This protocol outlines a bottom-up proteomics approach to analyze the alkylated protein. [7] Materials:

  • Alkylated protein sample (from Protocol 3.1)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M DTT

  • Standard Alkylating Agent: 500 mM Iodoacetamide (IAM)

  • Protease: Sequencing-grade trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Denature and Reduce: Dilute the alkylated protein sample in Denaturation Buffer. Add DTT to a final concentration of 10 mM to reduce all disulfide bonds. Incubate at 37°C for 1 hour. Causality: Full denaturation and reduction are necessary to expose all parts of the protein to the protease for efficient digestion.

  • Block Remaining Cysteines: Add iodoacetamide to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark. Causality: This step alkylates any cysteine residues that were NOT modified by the target reagent, preventing disulfide bonds from reforming and allowing for their identification.

  • Buffer Exchange and Digestion: Dilute the sample 10-fold with Digestion Buffer to lower the urea concentration to below 1 M (critical for trypsin activity). Add trypsin at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • Stop Digestion and Desalt: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation

Analysis of the MS data will confirm the covalent modification. The primary indicator is a specific mass shift in peptides containing the target residue.

Calculating the Mass Shift: The covalent attachment of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide to a protein residue results in the addition of the C₁₆H₁₇NO₃ moiety (the original molecule minus HBr).

  • Mass of Reagent: 366.22 Da

  • Mass of HBr: 80.91 Da

  • Mass Adduct: 366.22 - 80.91 = 285.31 Da

When analyzing the MS data, search for peptides with a mass modification of +285.31 Da on cysteine, histidine, or other potential nucleophilic residues.

ParameterExpected ResultInterpretation
Intact Protein MS A mass increase of +285.31 Da (or multiples thereof) on the protein's total mass.Confirms that the protein has been alkylated.
Peptide MS/MS Identification of a specific peptide with a mass shift of +285.31 Da.Confirms modification within a specific region of the protein.
Fragment Ion Analysis MS/MS fragmentation pattern localizes the +285.31 Da modification to a specific amino acid (e.g., Cys).Pinpoints the exact site of covalent attachment.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Alkylation 1. Reagent degradation (hydrolysis).2. Target residue is not accessible.3. Incorrect buffer pH.1. Prepare fresh reagent stock solution in anhydrous DMSO.2. Try reaction under partially denaturing conditions (e.g., low concentration of urea).3. Optimize buffer pH (range 7.0-8.5).
Protein Precipitation 1. Final DMSO concentration is too high.2. Reagent is interfering with protein stability.1. Keep final DMSO concentration below 5%, ideally 1-2%.2. Lower the molar excess of the reagent or reduce incubation time.
Off-Target/Non-specific Labeling 1. Reagent concentration is too high.2. Incubation time is too long.3. Reaction was not properly quenched.1. Perform a titration to find the lowest effective reagent concentration.2. Optimize incubation time with a time-course experiment.3. Ensure immediate and sufficient quenching after incubation.

References

  • Covalent Inhibition in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • What are covalent inhibitors and how are they patented?. Patsnap Synapse. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Center for Biotechnology Information (PMC). [Link]

  • 2-Bromo-N-phenylacetamide. PubChem. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Center for Biotechnology Information (PMC). [Link]

  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of α-bromo amides. The reaction between 2-(2-phenoxyethoxy)aniline and bromoacetyl bromide appears deceptively simple: an aniline reacts with an acyl halide. However, bromoacetyl bromide is a highly reactive, bifunctional electrophile. Without precise kinetic control, the reaction mixture rapidly degrades into a complex soup of over-acylated imides, alkylated dimers, and hydrolyzed acids.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol to maximize your reaction yield.

Reaction Pathways & Mechanistic Pitfalls

To optimize this synthesis, we must first understand the competing chemical pathways. Bromoacetyl bromide possesses two electrophilic sites: the highly reactive carbonyl carbon and the α-bromo carbon.

Workflow Start 2-(2-phenoxyethoxy)aniline Acylation N-Acylation (Kinetic) 0 °C, Biphasic Base Start->Acylation Alkylation N-Alkylation (Thermodynamic) >20 °C Start->Alkylation Reagent Bromoacetyl Bromide Reagent->Acylation Reagent->Alkylation Hydrolysis Hydrolysis Moisture Exposure Reagent->Hydrolysis Target 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (Target Product) Acylation->Target Dimer Alkylated Dimer (Impurity) Alkylation->Dimer Acid Bromoacetic Acid (Impurity) Hydrolysis->Acid

Kinetic vs. thermodynamic pathways in aniline bromoacetylation.

Troubleshooting FAQs

Q1: My reaction stalls at ~50% conversion, and the pH of the mixture drops significantly. Why? A: The acylation of anilines with bromoacetyl bromide generates one equivalent of hydrogen bromide (HBr) as a byproduct. If the HBr is not efficiently scavenged, it will protonate the unreacted 2-(2-phenoxyethoxy)aniline, forming an anilinium salt that is completely non-nucleophilic. This immediately stalls the reaction, a common issue noted in1[1]. Solution: Utilize a biphasic Schotten-Baumann system (e.g., CH₂Cl₂ and aqueous K₂CO₃). The aqueous base continuously neutralizes the partitioned HBr without forming reactive organic base-adducts, driving the reaction to completion[2].

Q2: LC-MS analysis of my crude mixture shows a major impurity with a mass of [M+120]. What is this, and how do I prevent it? A: A mass increase of ~120 Da corresponds to over-acylation. The newly formed amide proton can be deprotonated by strong bases, allowing a second equivalent of bromoacetyl bromide to react and form a di-bromoacetylated imide[3]. Solution: This occurs when there is a localized excess of the acylating agent. Ensure bromoacetyl bromide is added dropwise over 30–45 minutes to a vigorously stirred solution. Strictly limit the stoichiometry to 1.02–1.05 equivalents.

Q3: I am observing a dimeric impurity where the aniline nitrogen has attacked the α-bromo carbon. Why is alkylation competing with acylation? A: Bromoacetyl bromide possesses two electrophilic sites. Acylation at the carbonyl carbon is kinetically favored (faster), whereas S_N2 alkylation at the α-carbon is thermodynamically driven and requires a higher activation energy[4]. If the reaction temperature rises above 5 °C, the alkylation pathway becomes highly competitive, leading to complex mixtures of secondary and tertiary amines[3]. Solution: Maintain the reaction temperature strictly between -10 °C and 0 °C during the addition phase to trap the kinetic product.

Q4: Can I use Triethylamine (TEA) or Pyridine instead of an inorganic base? A: While TEA is a common HBr scavenger, it is highly discouraged for bromoacetylation. Tertiary amines can react with the α-bromo group to form quaternary ammonium salts, or promote the formation of highly reactive ketene intermediates, leading to dark, intractable polymeric byproducts[3][5]. Biphasic inorganic bases are vastly superior for this specific transformation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causality between reaction conditions and the isolated yield of the target amide. Note how the shift from a homogeneous organic base to a biphasic inorganic base drastically improves the yield profile.

Solvent SystemBaseTemperatureMolar Eq. (Acylating Agent)Isolated YieldMajor Byproduct
Dichloromethane (DCM)Triethylamine (Et₃N)20 °C1.2042%Alkylated Dimer & Polymers
Tetrahydrofuran (THF)N,N-Diisopropylethylamine0 °C1.1068%Di-acylated Imide
DCM / Water (Biphasic)Aq. NaOH (1M)0 °C1.0585%Trace Bromoacetic Acid
DCM / Water (Biphasic) Aq. K₂CO₃ (1M) -5 °C to 0 °C 1.02 >92% None (Clean Conversion)

Self-Validating Experimental Protocol

This protocol utilizes 6[6] to physically separate the HBr neutralization from the organic acylation event. It is designed as a self-validating system: each step includes a specific observable metric to ensure the chemical environment is correct before proceeding.

Step 1: Preparation of the Biphasic System
  • Dissolve 2-(2-phenoxyethoxy)aniline (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Add 15 mL of a freshly prepared 1M aqueous K₂CO₃ solution.

  • Validation Check: Ensure the biphasic mixture is vigorously stirring (≥800 rpm) to maximize the interfacial surface area. Cool the biphasic mixture to -5 °C using an ice/brine bath. Causality: High shear stirring ensures HBr is instantly swept into the aqueous phase, preventing aniline protonation.

Step 2: Controlled Electrophilic Addition
  • Dilute bromoacetyl bromide (1.02 eq, 10.2 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing addition funnel.

  • Begin dropwise addition of the bromoacetyl bromide solution over 45 minutes, maintaining the internal temperature below 0 °C.

  • Validation Check: The solution should remain relatively pale. Rapid darkening indicates localized heating and the onset of polymerization or alkylation side reactions[3].

Step 3: Reaction Monitoring and Quenching
  • Stir the reaction for an additional 30 minutes at 0 °C.

  • Validation Check: Stop stirring to allow phase separation. Sample the lower organic layer for TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material peak should be completely consumed.

  • Once complete, quench any unreacted bromoacetyl bromide by adding 5 mL of cold water and stirring for 5 minutes. Causality: This deliberately hydrolyzes the highly reactive acyl halide into water-soluble bromoacetic acid, preventing off-target reactions during concentration[1].

Step 4: Workup and Purification
  • Separate the organic (DCM) layer. Extract the aqueous layer once with 15 mL DCM.

  • Combine the organic layers and wash sequentially with:

    • 20 mL of cold 0.5M HCl (removes trace unreacted aniline).

    • 20 mL of saturated aqueous NaHCO₃ (neutralizes and removes bromoacetic acid).

    • 20 mL of brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤30 °C. Causality: Keeping the bath temperature low prevents thermal degradation of the α-bromo amide.

  • Validation Check: The resulting crude should be an off-white solid. Recrystallize from MTBE/Heptane to yield highly pure 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

References

  • BenchChem. "Side reactions and byproducts of acetyl bromide in synthesis."
  • ResearchGate. "Bromoacetyl Bromide: A Versatile and Selective Cleaving Agent for Ethers and Acetals."
  • ACS Publications. "Discovery of Potent, Reversible, and Competitive Cruzain Inhibitors with Trypanocidal Activity: A Structure-Based Drug Design Approach."
  • MDPI. "Electronic Effects of the Substituents on Relaxometric and CEST Behaviour of Ln(III)-DOTA-Tetraanilides."
  • BenchChem. "Common side products in Bromoacetyl chloride reactions and their removal."
  • Chemistry LibreTexts.

Sources

Preventing hydrolysis and degradation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Storage and Handling of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Welcome to the technical support center for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As an α-haloacetamide, this molecule possesses inherent reactivity that is crucial for its intended applications but also renders it susceptible to degradation if not stored and handled correctly.[1][2] This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to safeguard your experiments and results.

Q1: What are the primary degradation pathways for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide during storage?

The two primary degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the bromine atom.

  • Hydrolysis: This is the most common degradation route for amides in the presence of water or moisture.[3] The electrophilic carbonyl carbon of the amide group is susceptible to nucleophilic attack by water. This reaction is significantly catalyzed by acidic or basic conditions.[4][5] While amides are generally more resistant to hydrolysis than esters due to resonance stabilization, the electron-withdrawing effect of the adjacent bromine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible than a simple acetamide.[6] The ultimate products are 2-(2-phenoxyethoxy)aniline and bromoacetic acid (or its salt).

  • Nucleophilic Substitution (S_N2 Reaction): The carbon atom bonded to the bromine is an α-carbon to a carbonyl group, making it highly activated for S_N2 reactions. Nucleophiles, including water or hydroxide ions, can attack this carbon, displacing the bromide ion. This results in the formation of the corresponding α-hydroxy derivative, 2-Hydroxy-N-[2-(2-phenoxyethoxy)phenyl]acetamide. This pathway is a known reaction for α-haloacetamides.[2][7]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_0 Hydrolytic Degradation Pathway Reactant 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Intermediate Tetrahedral Intermediate Reactant->Intermediate Forms Water H₂O (Moisture) Water->Reactant Nucleophilic Attack Product1 2-Hydroxy-N-[2-(2-phenoxyethoxy)phenyl]acetamide (Hydrolysis at α-carbon) Intermediate->Product1 Leads to (S_N2) Product2 2-(2-phenoxyethoxy)aniline + Bromoacetic Acid (Amide Bond Cleavage) Intermediate->Product2 Leads to (Amide Cleavage)

Sources

Overcoming crystallization and purification issues with 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization and purification of this valuable intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My crude product has "oiled out" during crystallization instead of forming solid crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid phase rather than a crystalline solid. This typically happens when the compound's melting point is lower than the boiling point of the chosen solvent or when the solution is cooled too rapidly, preventing the molecules from aligning into a crystal lattice.[1][2]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The most common cause is a high degree of supersaturation combined with rapid cooling. This kinetic trap favors the formation of an amorphous oil over a thermodynamically stable crystal. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce the saturation level, and allow it to cool much more slowly. Insulating the flask can promote slow cooling.[1]

  • Inappropriate Solvent: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or too "poor," causing it to crash out non-selectively. Consider using a solvent system (a "good" solvent and a "poor" anti-solvent) to gain finer control over solubility.[3]

Q2: I'm experiencing very low recovery after recrystallization. What are the likely causes?

A2: Low yield is a common issue that can often be traced back to one of several experimental parameters.

  • Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant portion of your product will remain in the mother liquor even after cooling.[1][2] To remedy this, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel stem. Use a pre-heated funnel and filter flask to prevent this.[1]

  • Inadequate Cooling: Ensure the solution is cooled for a sufficient duration and to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[2]

  • Washing with a "Good" Solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of your product. Always wash with a minimal amount of ice-cold solvent.[1]

Q3: The final product is discolored. How can I remove colored impurities?

A3: Discoloration is typically due to high molecular weight, polar, or polymeric impurities.

  • Activated Charcoal Treatment: A common and effective method is to use activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight) to the solution. The charcoal adsorbs the colored impurities. Keep the solution hot for a few minutes and then remove the charcoal via hot filtration through a pad of Celite or fluted filter paper.

    • Caution: Activated charcoal can also adsorb your product, leading to reduced yield. Use it sparingly and only when necessary.[2]

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.[2]

Q4: What are the most common impurities I should expect from the synthesis of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide?

A4: Impurities often stem from unreacted starting materials or side reactions during the synthesis, which typically involves the acylation of 2-(2-phenoxyethoxy)aniline with bromoacetyl bromide or bromoacetyl chloride.[4]

  • Unreacted 2-(2-phenoxyethoxy)aniline: This starting material may persist if the reaction is incomplete.

  • Unreacted Bromoacetyl Halide: Though volatile and reactive, traces might remain or hydrolyze to bromoacetic acid.

  • Over-alkylation Products: The product itself contains a nucleophilic amide nitrogen, which could potentially react with the electrophilic bromoacetyl halide, though this is less common under standard Schotten-Baumann conditions.

  • Hydrolysis Products: Bromoacetic acid, formed from the hydrolysis of the acylating agent, can be present.

Q5: How should I safely handle and store 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide?

A5: Like many α-haloamides, this compound is an alkylating agent and should be handled with care.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7] Avoid creating and inhaling dust.[6][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[7][8] Long-term storage in a cool, dry environment is recommended.[7]

Troubleshooting Workflows & Protocols

Guide 1: Systematic Approach to Crystallization Issues

When facing crystallization challenges, a logical, step-by-step approach is crucial. The following decision tree illustrates a typical troubleshooting workflow.

G start Crude Product in Solution oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form Upon Cooling? oiling_out->no_crystals No reheat Reheat, Add More Solvent Cool Slowly oiling_out->reheat Yes change_solvent Switch to a Lower Boiling Solvent or Solvent Pair oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Evaporate Some Solvent no_crystals->concentrate Yes scratch Scratch Flask Inner Wall no_crystals->scratch Yes seed Add a Seed Crystal no_crystals->seed Yes impure_product Product Impure/Colored? low_yield->impure_product No check_solvent_vol Review: Used Minimum Hot Solvent? low_yield->check_solvent_vol Yes check_cooling Review: Cooled Sufficiently (e.g., Ice Bath)? low_yield->check_cooling Yes success Pure Crystals Obtained impure_product->success No charcoal Treat with Activated Charcoal (if colored) impure_product->charcoal Yes recrystallize_again Perform Second Recrystallization impure_product->recrystallize_again Yes chromatography Consider Column Chromatography impure_product->chromatography Yes reheat->no_crystals change_solvent->start concentrate->low_yield scratch->low_yield seed->low_yield check_solvent_vol->impure_product check_cooling->impure_product charcoal->success recrystallize_again->success chromatography->success

Caption: A decision tree for troubleshooting common crystallization problems.

Guide 2: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor for successful recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For an aromatic amide like the topic compound, moderately polar solvents are often a good starting point.[9][10]

Solvent Screening Protocol:

  • Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different test solvent (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If a compound is insoluble in a solvent at room temperature, gently heat the test tube in a water bath. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. The formation of a healthy amount of crystalline precipitate indicates a good single-solvent system.

  • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at its boiling point. Then, add a "poor" anti-solvent (one in which it is insoluble but miscible with the first solvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[2]

Table 1: Common Solvents for Recrystallization of Aromatic Amides

SolventPolarityBoiling Point (°C)Common Co-Solvent (Anti-Solvent)Notes
Water High100Ethanol, AcetoneUnlikely to be a good single solvent, but excellent as an anti-solvent.
Methanol High65Water, Diethyl EtherGood for many polar compounds.
Ethanol Medium-High78Water, HexaneA very common and effective choice for amides.[9]
Acetone Medium56Water, HexaneCan be too effective a solvent, but useful in binary systems.
Ethyl Acetate Medium77Hexane, HeptaneA good starting point for moderately polar compounds.
Dichloromethane Low-Medium40Hexane, PentaneLow boiling point can be a disadvantage.
Toluene Low111Hexane, HeptaneGood for aromatic compounds; high boiling point.
Hexane/Heptane Very Low~69N/A (Anti-Solvent)Used as an anti-solvent to precipitate compounds from more polar solutions.

Data compiled from multiple sources.[3][10]

Caption: Workflow for selecting a suitable recrystallization solvent system.

Guide 3: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (or solvent system) has been identified.

  • Dissolution: Place the crude 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in an Erlenmeyer flask. Add the minimum volume of the chosen solvent required to dissolve the solid at its boiling point. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For optimal drying, use a vacuum desiccator.

Guide 4: When Recrystallization Fails: Column Chromatography

If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the next logical step.

Table 2: Comparison of Purification Methods

MethodTypical PurityRecoveryScalabilityPrimary Application
Recrystallization >98%Moderate to HighHighRemoval of major impurities, large-scale purification.[2]
Column Chromatography >99%ModerateLow to ModerateSeparation of closely related impurities or for very high purity.[2][11]

Basic Column Chromatography Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a mobile phase (typically a mixture like Hexane/Ethyl Acetate) that gives your desired product a retention factor (Rf) of ~0.3. Impurities should be well-separated.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions in test tubes.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[11]

References

  • BenchChem. (2026). 2-Bromoacetamide synthesis and purification methods.
  • University of Colorado Boulder. (n.d.). Recrystallization. In Organic Chemistry Lab Manual.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Kondo, K., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3334–3339. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). N-[3-(Acetylamino)phenyl]-2-bromoacetamide Safety Data Sheet.
  • OChem Palace. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). 2-Bromoacetamide Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2'-Bromoacetanilide Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Arshia, et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research, 7(3), 1170-1176.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Fisher Scientific. (2023). 2-Bromoacetamide Safety Data Sheet.
  • IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology, 6(12). Retrieved from [Link]

  • BenchChem. (2026). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.

Sources

Technical Support Center: Optimizing 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The compound 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a specialized electrophilic probe. It combines a highly reactive bromoacetamide warhead with a bulky, lipophilic phenoxyethoxy-phenyl moiety. While this design is excellent for targeting specific hydrophobic pockets or acting as a custom affinity label[1], it introduces unique thermodynamic and kinetic challenges.

This guide provides field-proven strategies to mitigate off-target alkylation, prevent reagent precipitation, and ensure precise, mono-substituted bioconjugation.

Section 1: Mechanistic Causality of Off-Target Reactions

To effectively troubleshoot, we must first understand the causality behind the side reactions specific to this molecule:

  • Electrophilic Promiscuity (pH-Dependent Kinetics): Bromoacetamides react via an SN2 nucleophilic substitution mechanism. The intended target is the deprotonated cysteine thiolate anion, which forms a highly stable, irreversible thioether bond[2]. However, depending on the buffer pH, other nucleophilic residues—specifically histidine and lysine—can deprotonate and become competitive nucleophiles[2].

  • Hydrophobic Steering (The Proximity Effect): The 2-(2-phenoxyethoxy)phenyl group is highly hydrophobic. In aqueous environments, it actively seeks out hydrophobic patches on the surface of non-target proteins. This non-specific binding drastically increases the local concentration of the bromoacetamide warhead near random surface residues, driving proximity-induced covalent alkylation even at suboptimal pH levels[1].

Mechanism Compound 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Target Target Cysteine (Optimal SN2 at pH 7.5-8.0) Compound->Target Specific SN2 Off1 Histidine Alkylation (Risk at pH < 7.0) Compound->Off1 Off-Target Off2 Lysine Alkylation (Risk at pH > 8.5) Compound->Off2 Off-Target Off3 Hydrophobic Misfolding (Due to phenoxyethoxy group) Compound->Off3 Aggregation

Mechanistic pathways of target alkylation versus pH-dependent off-target reactions.

Section 2: Diagnostic FAQs

Q: Why is my protein precipitating immediately upon adding the reagent? A: The 2-(2-phenoxyethoxy)phenyl moiety is highly lipophilic. When introduced directly into aqueous buffers, it can crash out of solution or cause protein denaturation. Solution: Always prepare stock solutions in anhydrous DMSO[3]. Ensure the final reaction mixture contains 2–5% DMSO, and consider adding a mild surfactant (e.g., 0.05% Tween-20) to maintain solubility and disrupt non-specific hydrophobic interactions.

Q: Mass spectrometry shows multiple alkylation events (+mass of the compound) on my protein. How do I restrict it to a single cysteine? A: Over-alkylation is a classic sign of either excessive reagent concentration or suboptimal pH[3]. At pH 7.5–8.5, cysteine thiols are deprotonated to highly reactive thiolate anions[2]. However, if the pH exceeds 8.5, lysine ε-amino groups become highly reactive[2]. Solution: Strictly buffer the reaction at pH 7.5, reduce the molar excess to 5-10x, and limit reaction time to 1-2 hours[3].

Q: Can I use DTT or TCEP in my reaction buffer to keep cysteines reduced during conjugation? A: No. Dithiothreitol (DTT) and β-mercaptoethanol contain free thiols that will rapidly consume the bromoacetamide reagent, leading to zero target labeling[2]. While TCEP lacks a free thiol, it can still react with haloacetamides over time. You must reduce the protein first, then perform a rigorous buffer exchange to remove the reducing agent before adding the compound[4].

Section 3: Quantitative Reactivity Profile

Understanding the pKa of competing nucleophiles is critical for optimizing your buffer conditions.

Amino Acid ResidueFunctional GroupApprox. pKaOptimal Reaction pHOff-Target Risk ProfileMitigation Strategy
Cysteine Thiol (-SH)~8.37.5 – 8.5Primary Target (Low Risk)Maintain pH 7.5–8.0 to favor thiolate formation[2].
Histidine Imidazole~6.0> 6.0High at pH < 7.0Keep pH > 7.5; histidine remains mostly protonated and less reactive[2].
Lysine ε-Amino~10.5> 9.0High at pH > 8.5Strictly avoid basic buffers (pH > 8.5)[2].
Methionine ThioetherN/AIndependentModerate (Time-dependent)Limit reaction time to 1-2 hours; avoid large molar excess[2].
Section 4: Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Precipitation upon reagent addition The phenoxyethoxy moiety induces hydrophobic aggregation in aqueous buffers.Prepare stock in anhydrous DMSO[3]. Add 0.05% Tween-20 to the reaction buffer. Keep final DMSO at 5%.
Multiple mass additions on LC-MS/MS Over-alkylation of Lys/His due to high reagent concentration or prolonged reaction[2].Reduce molar excess from 50x to 5x. Limit reaction time to 1 hour[3].
No labeling of target protein Reagent hydrolysis or competitive consumption by reducing agents (DTT/BME) in buffer[2].Ensure fresh stock preparation. Perform rigorous buffer exchange prior to conjugation[2].
Labeling occurs on non-target proteins Hydrophobic steering; the bulky ether group binds non-specifically to hydrophobic patches.Introduce a mild surfactant or increase ionic strength slightly to disrupt non-specific hydrophobic interactions.
Section 5: Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, this protocol incorporates a Cysteine-Blocking Control . This internal control acts as a self-validating system, allowing you to definitively prove whether your labeling is specifically targeting cysteines or promiscuously reacting with off-target residues.

Workflow A 1. Reduction (TCEP) B 2. Desalting (Remove Reductant) A->B C 3. Conjugation (pH 7.5-8.0) B->C D 4. Quenching (Excess DTT) C->D E 5. Validation (LC-MS/MS) D->E

Step-by-step workflow for controlled bromoacetamide conjugation and validation.

Step-by-Step Methodology

Step 1: Protein Reduction Incubate the target protein (10-50 µM) with 10 mM TCEP for 30 minutes at room temperature to reduce disulfide bonds. Causality: TCEP is preferred over DTT for the reduction step because it does not contain a free thiol, minimizing the risk of downstream interference[4].

Step 2: Buffer Exchange (Crucial) Pass the reduced protein through a desalting column pre-equilibrated with Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Causality: Removing residual reducing agents is mandatory. Free thiols in DTT or BME will rapidly consume the bromoacetamide reagent, leading to zero labeling of the target protein[2].

Step 3: Reagent Preparation Dissolve 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in anhydrous DMSO to a stock concentration of 10 mM immediately before use[3]. Causality: Bromoacetamides are susceptible to hydrolysis. The bulky phenoxyethoxy group also makes the compound highly insoluble in water. Anhydrous DMSO prevents degradation and ensures solubility[3].

Step 4: Conjugation Reaction Add the compound to the protein solution at a 5- to 10-fold molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v). Incubate for 1-2 hours at room temperature with gentle end-over-end mixing[3]. Causality: A low molar excess minimizes the thermodynamic driving force for off-target lysine/histidine alkylation and prevents hydrophobic precipitation[2].

Step 5: Quenching Add DTT or β-mercaptoethanol to a final concentration of 20 mM. Incubate for 15 minutes. Causality: The excess small-molecule thiols scavenge all unreacted bromoacetamide, instantly halting the reaction and preventing artifactual alkylation during downstream sample prep or cell lysis[3].

Step 6: Self-Validation (The Cysteine-Blocking Control) To definitively prove your labeling is on-target:

  • Take a separate aliquot of your protein and pre-incubate it with a high concentration of N-ethylmaleimide (NEM) or iodoacetamide to permanently block all free cysteines[5].

  • Apply Steps 3-5 to this blocked sample. Analysis: Analyze both the standard reaction and the blocked control via LC-MS/MS. If the blocked control shows mass shifts corresponding to your compound, you have definitive proof of off-target (lysine/histidine) reactivity, indicating your pH or concentration is still too high[5].

References
  • Title: Reaction of (bromoacetamido)nucleoside affinity labels with ribonuclease A: evidence for steric control of reaction specificity and alkylation rate Source: PubMed (NIH) URL: [Link]

Sources

Technical Support Center: HPLC Troubleshooting for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide .

This molecule presents a "perfect storm" for HPLC method development. It contains a highly reactive electrophilic bromoacetamide group, a hydrogen-bonding amide linkage, and a hydrophobic phenoxyethoxy moiety. If you are experiencing peak tailing, on-column degradation, or co-elution with synthetic precursors, the root cause lies in the fundamental physical chemistry between your analyte, the mobile phase, and the silica stationary phase.

Below is an in-depth troubleshooting guide, a self-validating protocol, and the mechanistic reasoning required to achieve robust, reproducible resolution.

I. Troubleshooting FAQs & Mechanistic Solutions

Q1: Why does my main peak exhibit severe tailing (Asymmetry > 1.5), compromising baseline resolution? Mechanistic Causality: The amide carbonyl and ether oxygens in the phenoxyethoxy group are strong hydrogen-bond acceptors. In reversed-phase HPLC, these polar groups undergo secondary ionic interactions with unreacted, ionized residual silanols (Si-O⁻) on the silica stationary phase 1. This dual-retention mechanism (hydrophobic partitioning + polar ionic interaction) causes the analyte molecules to desorb at different rates, resulting in peak tailing. The Solution: Suppress silanol ionization by lowering the mobile phase pH to approximately 2.7–3.5. At this pH, silanols are fully protonated (Si-OH), neutralizing their ionic character 1. Furthermore, utilize a fully end-capped or polar-embedded stationary phase (e.g., Amide-C18), which sterically shields the silica surface from the analyte 2.

Q2: I am observing inconsistent peak areas and the appearance of new, smaller peaks over sequential injections. Is the compound degrading? Mechanistic Causality: Yes. The 2-bromoacetamide moiety is a highly reactive alkylating agent. At neutral to basic pH, or in the presence of nucleophilic buffer salts (e.g., ammonium acetate at pH > 6), the bromo group is highly susceptible to hydrolysis or nucleophilic substitution. This degrades your sample directly inside the autosampler or on-column. The Solution: Ensure strict chemical stability by maintaining an acidic mobile phase environment. Use 0.1% formic acid or dilute phosphoric acid in both the aqueous and organic mobile phases 3. Prepare the sample in a diluent that matches the initial mobile phase conditions and maintain the autosampler temperature at 4 °C to halt degradation kinetics.

Q3: How do I improve the baseline resolution (Rs < 1.5) between the target analyte and structurally similar synthetic precursors? Mechanistic Causality: According to the fundamental HPLC resolution equation, Rs is governed by efficiency (N), retention (k), and selectivity (α) 4. When precursors like 2-(2-phenoxyethoxy)aniline co-elute, simply increasing retention time yields diminishing returns. The root cause is a lack of chemical selectivity (α) between the analytes. The Solution: Alter the selectivity (α) by changing the organic modifier. Switching from Acetonitrile (which relies on dipole-dipole interactions) to Methanol (which acts as a hydrogen-bond donor/acceptor) fundamentally changes the solvation environment and often resolves co-eluting amides/amines 5.

II. Quantitative Data Summary

The table below demonstrates the causal relationship between parameter optimization and the resulting chromatographic performance for this specific bromoacetamide derivative.

Chromatographic ConditionPrimary Mechanism AddressedPeak Asymmetry (As)Analyte Recovery (%)Resolution (Rs) vs Precursor
pH 7.0, Standard C18, ACNBaseline (Unoptimized)2.4 (Severe Tailing)82% (Degradation)1.1 (Co-elution)
pH 3.0, Standard C18, ACNSilanol Suppression1.6 (Moderate Tailing)99% (Stable)1.3 (Poor baseline)
pH 3.0, Amide-C18, ACNSilanol Shielding1.1 (Symmetrical)99% (Stable)1.4 (Marginal)
pH 3.0, Amide-C18, MeOH Selectivity (α) Shift 1.1 (Symmetrical) 99% (Stable) 2.6 (Baseline resolved)

III. Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Chromatographic Issue: 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Degradation Area Loss & Degradation Peaks Start->Degradation Coelution Co-elution with Precursors Start->Coelution Silanol Mechanism: Ionized Silanol Interactions Tailing->Silanol Hydrolysis Mechanism: Bromoacetamide Hydrolysis Degradation->Hydrolysis Alpha Mechanism: Poor Selectivity (α) Coelution->Alpha FixTailing Action: Use Polar-Embedded Column & Lower pH to 3.0 Silanol->FixTailing FixDeg Action: Use Formic Acid Buffer & Cool Autosampler (4°C) Hydrolysis->FixDeg FixCoelution Action: Switch to Methanol Modifier & Reduce Gradient Slope Alpha->FixCoelution

Troubleshooting logic for resolving tailing, degradation, and co-elution in bromoacetamide HPLC analysis.

IV. Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol features an embedded System Suitability Test (SST) . The method validates itself prior to the acquisition of any unknown samples.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Causality: The low pH fully protonates residual silanols and chemically stabilizes the electrophilic bromoacetamide group against hydrolysis.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Causality: Methanol provides the necessary hydrogen-bonding selectivity (α) to separate the analyte from structurally similar aniline precursors.

Step 2: Column Selection & System Setup
  • Stationary Phase: Polar-embedded C18 (e.g., Amide-C18) or fully base-deactivated C18, 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 30 °C (Balances mass transfer efficiency with the thermal stability of the bromoacetamide).

  • Autosampler Temperature: 4 °C (Critical to prevent degradation in the sample vial).

Step 3: Gradient Elution Program
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Profile:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band).

    • 2.0 - 12.0 min: 40% to 80% B (Shallow 4%/min slope to maximize resolution).

    • 12.0 - 15.0 min: 80% B (Column wash).

    • 15.0 - 20.0 min: 40% B (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation)

Before running experimental samples, inject a System Suitability Standard containing 10 µg/mL of the target analyte and 10 µg/mL of 2-(2-phenoxyethoxy)aniline. The system is validated for use ONLY IF the following criteria are met:

  • Resolution (Rs) between the two peaks is ≥ 2.0 . (Failure indicates compromised selectivity or column efficiency).

  • Tailing Factor (As) of the target analyte is ≤ 1.2 . (Failure indicates degradation of the column's end-capping).

  • Peak Area RSD (over 5 replicate injections) is ≤ 1.0% . (Failure indicates active on-column degradation or autosampler hydrolysis).

V. References

  • How to Improve HPLC Peak Resolution | Chrom Tech | 4

  • Peak Tailing in HPLC | Element Lab Solutions | 1

  • Don't Lose It: Getting Your Peaks in Shape | Agilent | 2

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International |5

  • Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies | 3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of research programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing unparalleled insight into the chemical environment and connectivity of atoms.

The Strategic Approach to Structural Validation

Our validation strategy for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a multi-faceted approach that integrates predictive analysis with established experimental protocols and complementary analytical techniques. This ensures a self-validating system where each piece of data corroborates the others.

cluster_0 Predictive Analysis cluster_1 Experimental Verification cluster_2 Cross-Validation cluster_3 Final Confirmation pred_H ¹H NMR Prediction exp_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) pred_H->exp_1D guides pred_C ¹³C NMR Prediction pred_C->exp_1D exp_2D 2D NMR Acquisition (COSY, HSQC, HMBC) exp_1D->exp_2D informs confirm Structure Validated exp_2D->confirm confirms connectivity ms Mass Spectrometry (MS) ms->confirm confirms mass & formula ftir FTIR Spectroscopy ftir->confirm confirms functional groups

Caption: Workflow for structural validation.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts are predicted based on established substituent effects and data from analogous compounds. The numbering scheme used for assignment is presented in the molecular diagram below.

Caption: Structure of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H1' ~9.0 - 9.5Broad Singlet (br s)N/AAmide N-H protons are exchangeable and their chemical shift is highly dependent on solvent and concentration. In a non-hydrogen bonding solvent like CDCl₃, it is expected to be sharp, but can broaden with trace amounts of water. In DMSO-d₆, this signal would shift significantly downfield (>10 ppm)[1][2]. The ortho-substituent can cause deshielding[3].
H2' ~4.0 - 4.2Singlet (s)N/AMethylene protons adjacent to a bromine atom and a carbonyl group. The strong electron-withdrawing nature of both substituents leads to a significant downfield shift.
H1 ~4.3 - 4.5Triplet (t)~4.5 - 5.0Methylene protons adjacent to an ether oxygen and another methylene group.
H2 ~4.2 - 4.4Triplet (t)~4.5 - 5.0Methylene protons adjacent to two ether oxygens. Data from 2-phenoxyethanol shows similar methylene signals around 4.0-4.1 ppm[4].
H6 ~8.2 - 8.4Doublet of Doublets (dd)J ≈ 8.0, 1.5Aromatic proton ortho to the amide substituent and meta to the ether linkage. The amide group has a strong deshielding effect on the ortho proton[3].
H3, H4, H5 ~6.9 - 7.2Multiplet (m)-Overlapping signals from the remaining three protons on the disubstituted benzene ring.
H8, H12 ~7.2 - 7.4Triplet (t)~7.5ortho-Protons of the terminal phenoxy group.
H9, H11 ~6.9 - 7.0Doublet (d)~8.0meta-Protons of the terminal phenoxy group.
H10 ~6.9 - 7.1Triplet (t)~7.5para-Proton of the terminal phenoxy group.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Notes
C1' ~164 - 166Amide carbonyl carbon.
C2' ~28 - 30Methylene carbon attached to bromine.
C1 ~68 - 70Methylene carbon adjacent to the phenylene ring's ether oxygen.
C2 ~67 - 69Methylene carbon adjacent to the terminal phenoxy group's oxygen.
C1-Aromatic ~147 - 149Quaternary carbon bearing the ether linkage.
C2-Aromatic ~125 - 127Quaternary carbon bearing the amide linkage.
C3-Aromatic ~112 - 114Aromatic CH carbon.
C4-Aromatic ~122 - 124Aromatic CH carbon.
C5-Aromatic ~120 - 122Aromatic CH carbon.
C6-Aromatic ~123 - 125Aromatic CH carbon.
C7-Aromatic ~158 - 160Quaternary carbon of the phenoxy group.
C8, C12-Aromatic ~129 - 130ortho-Carbons of the phenoxy group.
C9, C11-Aromatic ~114 - 116meta-Carbons of the phenoxy group.
C10-Aromatic ~121 - 123para-Carbon of the phenoxy group.

Comparative Analysis with Alternative Structures

To build confidence in our structural assignment, we must consider plausible alternative structures, such as isomers, and predict how their NMR spectra would differ.

  • Isomer 1: N-[3-(2-phenoxyethoxy)phenyl]acetamide: If the substitution on the central phenyl ring were meta instead of ortho, we would expect to see four distinct aromatic proton signals with different splitting patterns. The signal for the proton between the two substituents (H2 in that isomer) would be significantly downfield.

  • Isomer 2: N-[4-(2-phenoxyethoxy)phenyl]acetamide: A para-substitution pattern would result in a highly symmetric aromatic region in both ¹H and ¹³C NMR spectra, typically showing two distinct doublets (an AA'BB' system) in the ¹H spectrum.

  • Unreacted Starting Material (2-(2-phenoxyethoxy)aniline): The absence of the bromoacetamide signals (H2' and C1'/C2') and the presence of a primary amine signal (-NH₂) would be indicative of unreacted starting material. The aromatic signals would also be shifted upfield compared to the final product due to the electron-donating nature of the amine.

Experimental Protocols for Definitive Validation

A rigorous experimental approach is essential to confirm the predicted data. The following protocols outline the steps for acquiring high-quality NMR data.

Sample Preparation
  • Weigh Sample: Accurately weigh 10-15 mg of the compound for ¹H NMR or 30-50 mg for ¹³C NMR.

  • Select Solvent: Use approximately 0.7 mL of a deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A good first choice for general organic compounds.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for ensuring solubility and for observing exchangeable protons like the amide N-H, which will appear as a sharp, well-resolved peak, albeit at a different chemical shift than in CDCl₃[2].

  • Dissolve and Transfer: Dissolve the sample completely in the chosen solvent. If any particulate matter is present, filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

1D NMR Data Acquisition
  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe quaternary carbons.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is highly recommended. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed. This is invaluable for assigning the methylene carbons (C1, C2, C2') and the aromatic CH carbons.

2D NMR for Unambiguous Assignments

For a molecule of this complexity, 2D NMR is not optional; it is a requirement for confident assignment. Standard protocols for these experiments are available on modern spectrometers[5][6][7][8].

cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C One-Bond Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) H1 H1 H2 H2 H1->H2 J-coupling C1 C1 H1->C1 C2 C2 H1->C2 ²J C1_arom C1_arom H1->C1_arom ³J H2->C2 H6 H6 H5 H5 H6->H5 J-coupling C6_arom C6-Aromatic H6->C6_arom H2_prime H2' C1_prime C1' (C=O) H2_prime->C1_prime ²J C2_prime C2' H2_prime->C2_prime NH NH (H1') NH->C6_arom ³J NH->C1_prime ²J

Caption: Expected key 2D NMR correlations.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. We expect to see a cross-peak between H1 and H2 in the ethoxy chain, and correlations between the adjacent aromatic protons (e.g., H5 and H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is the most effective way to assign the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four). This is critical for piecing together the molecular fragments and assigning quaternary carbons. Key expected correlations include:

    • The amide proton (H1') to the carbonyl carbon (C1') and aromatic carbons (C2-Aromatic, C6-Aromatic).

    • The methylene protons H2' to the carbonyl carbon C1'.

    • The methylene protons H1 to the aromatic carbon C1-Aromatic.

Orthogonal Validation by Alternative Techniques

While NMR is the primary tool for structure elucidation, employing orthogonal techniques provides a comprehensive validation package.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental formula. For 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (C₁₆H₁₆BrNO₃), the expected monoisotopic mass is approximately 350.03 u. A key diagnostic feature will be the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the mass spectrum should show two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units[9]. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the target compound is expected to show characteristic absorption bands:

  • ~3300 cm⁻¹: A sharp peak corresponding to the N-H stretch of the secondary amide[10].

  • ~1670 cm⁻¹: A strong absorption from the C=O stretch (Amide I band)[10][11].

  • ~1540 cm⁻¹: A strong N-H bend (Amide II band)[10][11][12].

  • ~1240 cm⁻¹: A strong C-O stretch from the aryl-alkyl ether linkage.

  • ~3050 cm⁻¹ and ~1600-1450 cm⁻¹: Absorptions corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

Conclusion

The structural validation of a novel compound like 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide requires a systematic and logical approach when direct experimental data is not available. By combining predictive ¹H and ¹³C NMR analysis based on known chemical principles with a rigorous experimental plan including 1D and 2D NMR techniques, the proposed structure can be confirmed with a high degree of confidence. Further corroboration from orthogonal methods such as mass spectrometry and FTIR spectroscopy provides a complete and robust data package, ensuring the scientific integrity of all subsequent research involving this molecule. This comprehensive validation workflow serves as a reliable blueprint for researchers and drug development professionals.

References

  • Solvent Effects on the Amidic Bond. (n.d.). RSC Publishing. Retrieved from [Link]

  • Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. (n.d.). ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 636-43. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • 1H and 13C NMR study of hindered rotation in N1,N1‐dimethyl‐N2‐substituted phenylacetamidines. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. (2009). Journal of the American Chemical Society. Retrieved from [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). SPIE Digital Library. Retrieved from [Link]

  • Experiment Guides. (n.d.). University of Chicago, Chemistry Department, NMR Facility. Retrieved from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library of Biological Macromolecules. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. (2015). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • 2-Phenoxyethanol. (n.d.). SpectraBase. Retrieved from [Link]

  • Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15 N-Enriched Proteins. Correlation with Hydrogen Bond Length. (1997). Journal of the American Chemical Society. Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]

  • Phenoxyethanol. (n.d.). PubChem. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (2011). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • 2-Phenoxyethanol. (n.d.). SpectraBase. Retrieved from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. (1977). The Journal of Organic Chemistry. Retrieved from [Link]

  • Supplementary Information. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solved On the proton spectrum, interpret 1H-NMR data. (2019). Chegg.com. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. (2022). Molecules. Retrieved from [Link]

  • Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. (2019). PeerJ. Retrieved from [Link]

  • N,N-Diphenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-bromo-n-phenylacetamide. (n.d.). PubChemLite. Retrieved from [Link]

  • The Pherobase NMR - 2-phenoxyethanol. (n.d.). The Pherobase. Retrieved from [Link]

  • 1H and 13C NMR Spectra. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Rapid quantitative 1H–13C two-dimensional NMR with high precision. (2016). RSC Advances. Retrieved from [Link]

  • Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. (2023). brainly.com. Retrieved from [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. (2018). ACS Chemical Biology. Retrieved from [Link]

  • Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the. (2022). Semantic Scholar. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules. Retrieved from [Link]

  • Phenoxy pendant isatins as potent α-glucosidase inhibitors. (2016). RSC Advances. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS Fragmentation Profiling of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide: Orbitrap vs. Q-TOF Platforms

Executive Summary

The structural elucidation of complex halogenated intermediates, such as 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide (Chemical Formula: C₁₆H₁₆BrNO₃), presents a unique analytical challenge in drug development and synthetic chemistry. Because this molecule contains a labile alpha-bromoacetamide group alongside a stable phenoxyethoxy ether linkage, mapping its fragmentation requires a mass spectrometer capable of both ultra-high mass accuracy and wide dynamic range.

This guide provides an in-depth, objective comparison of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the characterization of this compound. By analyzing the causality behind specific experimental parameters and establishing a self-validating analytical protocol, researchers can confidently map the fragmentation pathways of structurally similar halogenated species.

Mechanistic Fragmentation Profiling

The mass spectrometric behavior of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in positive Electrospray Ionization (ESI+) is governed by its proton affinity and the presence of the bromine isotope doublet. The theoretical exact mass for the [M+H]⁺ precursor ion is m/z 350.0386 (for ⁷⁹Br) 1[1].

Upon subjection to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes three primary, predictable fragmentation cascades:

  • Debromination (Neutral Loss): The weakest bond in the molecule is the C-Br bond. The initial fragmentation is typically the neutral loss of HBr (-79.926 Da), yielding a highly stable conjugated product ion at m/z 270.1130.

  • Amide Bond Cleavage: Cleavage of the acetamide nitrogen-carbon bond results in the loss of a bromoketene neutral fragment (-119.921 Da), leaving the intact N-phenyl phenoxyethoxy core at m/z 230.1181.

  • Phenoxy Ether Cleavage: The terminal phenoxy group is cleaved as a neutral phenol (-94.041 Da) from the secondary fragment, resulting in a stable benzoxazine-like fragment at m/z 136.0762.

Fragmentation M Precursor Ion [M+H]+ m/z 350.0392 (79Br) / 352.0371 (81Br) F1 [M+H - HBr]+ m/z 270.1130 (Debromination) M->F1 -HBr (Neutral Loss) F2 [C14H16NO2]+ m/z 230.1181 (Amide Cleavage) M->F2 -Bromoketene (-120 Da) F3 [C8H10NO]+ m/z 136.0762 (Phenoxy Loss) F2->F3 -Phenol (-94 Da)

Predicted CID/HCD fragmentation pathway of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Platform Comparison: Orbitrap vs. Q-TOF for Halogenated Molecules

When selecting a platform to analyze halogenated intermediates, the choice typically narrows down to Orbitrap (e.g., Thermo Q Exactive) or Q-TOF (e.g., Agilent 6546). Both platforms offer mass accuracy below 5 ppm 2[2], but they utilize distinct physical principles that impact data quality for this specific compound.

Why Orbitrap Excels Here: Orbitrap technology utilizes Fourier Transform to convert the oscillation frequency of ions into highly precise m/z values, achieving resolutions up to 240,000 FWHM 2[2]. This is critical for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide because the exact ~1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br must be resolved from background matrix interferences. Furthermore, Orbitraps utilize Higher-energy C-trap Dissociation (HCD), a beam-type fragmentation that eliminates the "1/3 rule" low-mass cut-off inherent to traditional ion traps, ensuring the low-mass phenoxy fragment (m/z 136) is captured 3[3].

Why Q-TOF is a Viable Alternative: Q-TOF systems rely on the flight time of accelerated ions. While their resolution peaks around 60,000 FWHM 2[2], they offer vastly superior scan speeds (up to 50 Hz). If the bromoacetamide is being analyzed in a high-throughput pharmacokinetic screening with sub-1-minute UHPLC gradients, the Q-TOF will provide enough data points across the narrow chromatographic peak to ensure accurate quantitation.

Table 1: Performance Comparison for Halogenated Compound Analysis
Feature / MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Agilent 6546)Analytical Impact for C₁₆H₁₆BrNO₃
Max Resolution Up to 140,000 - 280,000 FWHMUp to 60,000 FWHMOrbitrap provides superior separation of the ⁷⁹Br/⁸¹Br isotopes from isobaric background noise.
Fragmentation HCD (Beam-type, no low-mass cut-off)CID (Collision cell)Both capture the m/z 136 fragment, but HCD offers highly tunable stepped collision energies.
Scan Speed Moderate (up to 12-18 Hz)Ultra-fast (up to 50 Hz)Q-TOF is better suited for ultra-fast UHPLC gradients (< 2 seconds peak width).
Polarity Switching Fast, intra-scan capabilitySlower, often requires separate runsOrbitrap allows simultaneous positive/negative screening in a single run 4[4].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-HRMS methodology is designed as a self-validating system . It incorporates real-time quality control checks to guarantee that any mass shift or isotopic distortion is flagged before data interpretation.

Step 1: System Suitability and Isotopic Calibration (Self-Validation)
  • Action: Prior to the sample run, infuse a 10 ng/mL standard of 4'-bromoacetophenone.

  • Causality: This acts as an internal diagnostic. The system must verify that it can accurately resolve the ⁷⁹Br/⁸¹Br doublet with a mass error of <2 ppm and an intensity ratio of 1:0.98. If the ratio deviates by >5%, the system automatically halts the queue, indicating ESI source contamination or detector saturation.

Step 2: Sample Preparation
  • Action: Dissolve 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Causality: The hydrophobic phenoxyethoxy moiety requires an organic solvent for complete dissolution, while methanol's high volatility ensures efficient droplet desolvation in the ESI source, minimizing in-source fragmentation.

Step 3: UHPLC Separation
  • Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: The 0.1% formic acid is not merely for chromatographic peak shape; it acts as an essential proton source to drive the formation of the [M+H]⁺ precursor ion, maximizing ionization efficiency in the ESI positive mode 5[5].

Step 4: HRMS Data Acquisition (Orbitrap)
  • Action: Set the Orbitrap resolution to 70,000 FWHM (at m/z 200). Enable Data-Dependent Acquisition (DDA) using Stepped Normalized Collision Energy (NCE) at 25, 35, and 45 eV. Continuously monitor a lock mass (e.g., ambient polysiloxanes at m/z 371.1012).

  • Causality: Stepped NCE ensures that both the highly fragile C-Br bond (cleaved at 25 eV) and the highly stable ether linkage (cleaved at 45 eV) are fragmented within a single acquisition cycle 3[3]. The lock mass provides real-time self-validation; if mass drift exceeds 2 ppm, the scan is flagged.

Workflow S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 HRMS Analyzer (Orbitrap / Q-TOF) S3->S4 S5 Data Processing (Isotope Mapping) S4->S5

Self-validating LC-HRMS workflow for halogenated small molecule structural elucidation.

Quantitative Data Presentation

The table below summarizes the exact high-resolution mass targets required to map the structural identity of the compound.

Table 2: Predicted High-Resolution Fragmentation Data
Fragment TypeStructural FormulaExact Mass (m/z)Diagnostic Significance
Precursor (⁷⁹Br) [C₁₆H₁₇⁷⁹BrNO₃]⁺350.0392Base peak; establishes the intact molecular formula.
Precursor (⁸¹Br) [C₁₆H₁₇⁸¹BrNO₃]⁺352.0371Confirms the presence of one bromine atom (~1:1 ratio).
Debromination [C₁₆H₁₆NO₃]⁺270.1130Validates the highly labile nature of the alpha-bromo group.
Amide Cleavage [C₁₄H₁₆NO₂]⁺230.1181Identifies the N-phenyl core and intact phenoxyethoxy tail.
Phenoxy Loss [C₈H₁₀NO]⁺136.0762Maps the terminal phenoxy ether linkage.

References

  • Benchchem - Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide. 5

  • Thermo Fisher Scientific - The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. 4

  • Biocompare - Pros and Cons of Three High-Resolution Mass Spec Approaches. 2

  • Metwarebio - Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. 3

  • TU Dublin - Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4.... 1

Sources

A Comparative Guide to Electrophilic Warheads in Protein Binding Assays: A Focus on 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide and Standard Reagents

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the study of protein function and the discovery of novel therapeutics, the ability to selectively modify proteins is a cornerstone of experimental design. Covalent modification, in particular, offers a powerful approach to irreversibly label, inhibit, or otherwise probe protein activity. The choice of the electrophilic "warhead" for this purpose is a critical decision, directly influencing the specificity, efficiency, and interpretation of experimental outcomes.

This guide provides a comprehensive comparison of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, a representative of the bromoacetamide class of electrophiles, with other commonly employed reagents in protein binding assays. While direct, extensive experimental data for this specific molecule is not widely available in the public domain, its reactivity can be confidently inferred from the well-characterized behavior of the bromoacetamide functional group. We will delve into the mechanistic nuances, comparative reactivity, and practical considerations for employing these reagents, supported by established experimental protocols and data from the scientific literature.

The Landscape of Covalent Modification: A Tale of Nucleophiles and Electrophiles

The principle of covalent protein modification hinges on the reaction between a nucleophilic amino acid residue on the protein and an electrophilic functional group on a small molecule probe or inhibitor.[1] The proteome presents a variety of potential nucleophiles, including the thiol group of cysteine, the imidazole of histidine, the amino group of lysine, and the hydroxyl groups of serine and threonine.[2] However, the thiol group of cysteine is a particularly attractive target due to its relatively low pKa and high nucleophilicity, making it readily reactive under physiological conditions.[3]

The selection of an appropriate electrophilic warhead is therefore paramount and is dictated by the desired level of reactivity and selectivity for the target nucleophile.[4] A highly reactive electrophile may lead to off-target modifications, confounding experimental results, while a less reactive one may require harsh conditions or fail to label the intended target altogether.[5]

The Bromoacetamide Warhead: A Versatile Tool for Cysteine Alkylation

2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide belongs to the α-haloacetamide class of electrophiles. These reagents react with nucleophiles, primarily the thiolate anion of cysteine, via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this reaction, the nucleophilic sulfur atom of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.

Figure 1: SN2 reaction of a bromoacetamide with a cysteine residue.

The reactivity of the α-haloacetamide is influenced by the nature of the halogen, with the trend being Iodoacetamide > Bromoacetamide > Chloroacetamide. This is due to the better leaving group ability of iodide compared to bromide and chloride. While iodoacetamides are highly reactive, this can sometimes lead to reduced selectivity and off-target reactions.[6] Bromoacetamides, such as the compound of interest, offer a balance of good reactivity with potentially improved selectivity over their iodo- counterparts.

A Comparative Analysis of Standard Electrophilic Warheads

The choice of electrophile extends beyond the haloacetamides. Other classes of reagents, each with their own distinct reactivity profiles, are widely used in protein binding assays. The following table provides a comparative overview of these standard electrophiles.

Electrophile Class Representative Structure Primary Target Reaction Mechanism Relative Reactivity Optimal pH Potential Side Reactions References
Bromoacetamide Br-CH₂-CONH-RCysteineSN2High7.5 - 8.5Histidine, Methionine, Lysine[3][7]
Chloroacetamide Cl-CH₂-CONH-RCysteineSN2Moderate7.5 - 8.5Histidine, Methionine[3][8][9]
Iodoacetamide I-CH₂-CONH-RCysteineSN2Very High7.5 - 8.5Histidine, Methionine, Lysine, Tyrosine[6]
Vinyl Sulfone CH₂=CH-SO₂-RCysteine, LysineMichael AdditionModerate to High7.0 - 8.5Threonine[10][11][12]
Acrylamide CH₂=CH-CONH-RCysteineMichael AdditionModerate7.0 - 9.0Lysine, Histidine[13][14][15]

Experimental Protocol: In Vitro Protein Binding Assay with a Bromoacetamide-Based Electrophile

This protocol provides a general framework for assessing the covalent binding of a bromoacetamide-containing compound, such as 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, to a target protein.

Protein Binding Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_quench 3. Quenching cluster_analysis 4. Analysis A Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) B Reduce Disulfide Bonds (e.g., with TCEP) A->B C Add Bromoacetamide Reagent (10-fold molar excess) B->C D Incubate (2 hours, room temp, in the dark) C->D E Add Quenching Reagent (e.g., DTT or L-cysteine) D->E F Incubate (15 minutes) E->F G Remove Excess Reagent (Desalting column or dialysis) F->G H Analyze Labeling Efficiency (Mass Spectrometry or SDS-PAGE) G->H

Figure 2: Workflow for an in vitro protein binding assay.

Materials
  • Target Protein

  • 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide or other bromoacetamide reagent

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA[7]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine[7]

  • Desalting column or dialysis cassette

  • Organic Solvent (e.g., DMSO) for dissolving the bromoacetamide reagent

Procedure
  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The optimal concentration will depend on the specific protein and downstream analysis method.

  • Reduction of Disulfide Bonds (if necessary):

    • To ensure that all cysteine residues are available for labeling, it may be necessary to reduce any disulfide bonds. Add TCEP to a final concentration of 2 mM. Incubate for 30 minutes at room temperature.[7] TCEP is preferred over DTT or β-mercaptoethanol at this stage as it does not contain a free thiol that would compete with the protein for the labeling reagent.

  • Labeling Reaction:

    • Prepare a stock solution of the bromoacetamide reagent in a compatible organic solvent like DMSO.

    • Add the labeling reagent to the protein solution to achieve a 10-fold molar excess over the concentration of cysteine residues. The optimal molar excess may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark. Haloacetamides can be light-sensitive.

  • Quenching the Reaction:

    • To stop the labeling reaction and consume any unreacted bromoacetamide, add a quenching reagent such as DTT to a final concentration of 10 mM.[7]

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the excess labeling and quenching reagents by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.[16]

  • Analysis of Labeling Efficiency:

    • The extent of protein labeling can be determined by various methods:

      • Mass Spectrometry (MS): This is the most accurate method for determining the site and stoichiometry of labeling. By comparing the mass of the labeled protein (or its tryptic peptides) to the unlabeled control, the number of modifications can be precisely determined.[16]

      • SDS-PAGE with a Tagged Reagent: If the bromoacetamide reagent contains a reporter tag (e.g., a fluorophore or biotin), the labeling can be visualized and quantified by SDS-PAGE followed by fluorescence scanning or western blotting.

Concluding Remarks

The selection of an electrophilic warhead for protein binding assays is a critical step that requires careful consideration of reactivity, selectivity, and the specific goals of the experiment. While 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide itself is not extensively characterized in the literature, its bromoacetamide functional group positions it as a moderately reactive and potentially more selective alternative to the highly reactive iodoacetamides.

This guide has provided a comparative framework for understanding the properties of bromoacetamides in the context of other standard electrophiles. The provided experimental protocol offers a starting point for researchers wishing to employ bromoacetamide-based reagents in their own protein modification studies. As with any covalent labeling experiment, careful optimization of reaction conditions and rigorous analysis of the results are essential for obtaining reliable and interpretable data.

References

  • SciSpace. (2012, February 24). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Available at: [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (n.d.). ACS Publications. Available at: [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012). ResearchGate. Available at: [Link]

  • Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. (2025, November 29). PRIDE. Available at: [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016, August 1). ACS Publications. Available at: [Link]

  • Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity. (n.d.). eLife. Available at: [Link]

  • Comparative Analysis of Common Electrophilic Warheads. (n.d.). ResearchGate. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). MDPI. Available at: [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. (2022, February 6). Taylor & Francis Online. Available at: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (n.d.). ACS Publications. Available at: [Link]

  • An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. (n.d.). ScienceDirect. Available at: [Link]

  • Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. (2003, February 12). ACS Publications. Available at: [Link]

  • Key advances in the development of reversible covalent inhibitors. (2025, January 19). ScienceDirect. Available at: [Link]

  • Recent Advances in Covalent Drug Discovery. (2023, April 28). MDPI. Available at: [Link]

  • Protein alkylation by acrylamide, itsN-substituted derivatives and cross-linkers and its relevance to proteomics: A matrix assisted laser desorption/ionization-time of flight-mass spectrometry study. (n.d.). ResearchGate. Available at: [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022, June 17). PubMed. Available at: [Link]

  • Reactive chemistry for covalent probe and therapeutic development. (n.d.). PubMed. Available at: [Link]

  • CPO reagents selectively modify N-terminal cysteine.... (n.d.). ResearchGate. Available at: [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Wiley Online Library. Available at: [Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. (2026, January 8). Royal Society of Chemistry. Available at: [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. (2009, June 13). ScienceDirect. Available at: [Link]

  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. (2017, December 6). PubMed. Available at: [Link]

  • The Development of Proteomics-Based Acrylamide Biomarkers Using Surface Enhanced Laser Desorption Ionization (SELDI). (n.d.). CDC Stacks. Available at: [Link]

  • Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. (n.d.). Phanstiel Lab. Available at: [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.). ACS Publications. Available at: [Link]

  • n-bromoacetamide. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide. Available at: [Link]

  • Model Reactions of Acrylamide with Selected Amino Compounds. (2010, January 15). ACS Publications. Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Available at: [Link]

  • Method for synthesizing bromoacetamide. (n.d.). Google Patents.

Sources

X-ray Crystallography Validation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide: A Comprehensive 3D Structure Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), validating the precise 3D conformation of electrophilic probes is paramount. 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide features an α -bromoacetamide warhead—a highly reactive electrophile frequently utilized to target catalytic and allosteric cysteines in proteins such as the SARS-CoV-2 Main Protease (Mpro) and Glutathione Peroxidase 4 (GPX4) [1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare X-ray crystallography against alternative structural validation methods (NMR, Computational). Furthermore, I provide a self-validating, step-by-step experimental protocol for confirming the 3D structure of this molecule, both in isolation and as a protein-ligand complex.

Performance Comparison: X-ray Crystallography vs. Alternatives

To validate the spatial arrangement of the flexible 2-(2-phenoxyethoxy)phenyl recognition moiety and the trajectory of the reactive α -carbon, researchers must select the optimal analytical technique.

  • Small Molecule X-ray Crystallography (SMXC): The definitive gold standard. It provides absolute configuration, precise bond lengths, and identifies critical intramolecular interactions (e.g., hydrogen bonding between the amide N-H and the ether oxygen). Because the molecule contains a heavy bromine atom, utilizing Cu K α radiation allows for the unambiguous determination of the absolute structure via anomalous dispersion [3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D/2D NMR (NOESY/ROESY) is excellent for confirming bulk purity and solution-state dynamics, it cannot provide the sub-angstrom precision required to map the exact geometry of the electrophilic warhead prior to covalent attack.

  • Computational Prediction (DFT / AlphaFold3): Density Functional Theory (DFT) can predict low-energy conformers but fails to account for crystal packing forces or solvent effects accurately. AlphaFold3 can predict protein-ligand complexes but struggles with the precise geometry of novel covalent adducts without empirical diffraction data.

Table 1: Quantitative Comparison of 3D Structural Validation Methods
ParameterX-ray Crystallography (SMXC)2D NMR (Solution)Computational (DFT)
Resolution < 0.84 Å (Atomic)~2.0 - 5.0 Å (NOE distances)N/A (In silico)
Absolute Configuration Yes (via Flack Parameter)No (Requires chiral derivatization)No
Turnaround Time 24 - 48 hours (if crystals exist)2 - 4 hoursHours to Days
Sample Requirement Single crystal (0.1 x 0.1 x 0.1 mm)5 - 10 mg (high purity)None
Covalent Adduct Validation Yes (via Co-crystallography)Difficult (Size limits >50 kDa)Predictive only

Self-Validating Experimental Protocol

Structural validation is not merely data collection; it is a closed-loop system of causality. Every physical parameter manipulated during the experiment directly influences the mathematical reliability of the final model [4].

Phase A: Synthesis & Small Molecule Crystallization
  • Synthesis: React 2-(2-phenoxyethoxy)aniline with bromoacetyl bromide in the presence of a mild base (e.g., K₂CO₃) in anhydrous chloroform at 0°C.

    • Causality: Maintaining a low temperature prevents the over-alkylation and degradation of the highly reactive α -bromoacetamide product.

  • Crystal Growth: Dissolve the purified compound in a binary solvent system (e.g., Dichloromethane/Hexane). Utilize the slow evaporation method at room temperature.

    • Causality: Slow evaporation minimizes the nucleation rate, favoring the thermodynamic growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder.

Phase B: X-ray Diffraction Data Collection
  • Cryo-Mounting: Select a crystal with dimensions roughly 0.1×0.1×0.05 mm using a polarized light microscope. Mount it on a MiTeGen loop with paratone oil and immediately transfer it to a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle reflections and mitigating X-ray-induced radical damage to the sensitive bromine-carbon bond.

  • Diffraction: Collect data using a microfocus Cu K α source ( λ=1.5418 Å).

    • Causality: The bromine atom ( Z=35 ) exhibits significant anomalous scattering at the Cu K α wavelength. This is mathematically essential for calculating the Flack parameter to confirm absolute stereochemistry and validate the exact unit cell packing.

Phase C: Phasing, Refinement, and Validation
  • Structure Solution: Use direct methods (e.g., SHELXT) to solve the phase problem. The heavy bromine atom will dominate the initial electron density map, allowing for the bootstrapping of the remaining C, N, and O atoms [5].

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality: Anisotropic refinement accounts for the non-spherical electron density caused by chemical bonding and directional thermal motion, dropping the R1 factor significantly.

  • CheckCIF Validation: Submit the final .cif file to the IUCr CheckCIF server. A self-validating structure must yield an R1 value < 5%, a Goodness-of-Fit (GoF) near 1.0, and zero Level A or B alerts.

Phase D: Covalent Protein-Ligand Co-Crystallography (Application)

To validate the biological utility of the α -bromoacetamide warhead:

  • Incubate the target protein (e.g., a cysteine protease) with a 5-fold molar excess of the compound for 2 hours.

  • Crystallize the complex using sitting-drop vapor diffusion.

  • During refinement (using Phenix or REFMAC), the continuous electron density ( Fo​−Fc​ map > 3 σ ) between the protein's catalytic cysteine sulfur and the ligand's α -carbon will empirically validate the covalent mechanism of action.

Workflow Visualization

Below is the logical architecture of the crystallographic validation process, demonstrating the divergence between small molecule absolute structure confirmation and macromolecular covalent binding validation.

G A Synthesis & Purification 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide B Small Molecule Crystallization (Slow Evaporation) A->B C Protein Co-crystallization (Target Incubation) A->C D X-ray Diffraction (Cu Kα, 100K) B->D C->D E Phasing & Refinement (SHELXT / SHELXL) D->E High Res (<0.8 Å) F Macromolecular Refinement (Phenix / REFMAC) D->F Low Res (~2.0 Å) G Validation (CheckCIF / R1 < 5%) E->G H Validation (MolProbity / Ramachandran) F->H I Confirmed 3D Structure & Covalent Binding Mode G->I H->I

Figure 1. Self-validating crystallographic workflow for structural determination.

References

  • Title: The S1'-S3' Pocket of the SARS-CoV-2 Main Protease Is Critical for Substrate Selectivity and Can Be Targeted with Covalent Inhibitors Source: PubMed (National Institutes of Health) URL: [Link] [2]

  • Title: Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv URL: [Link] [3]

  • Title: X Ray Crystallography Source: International Journal of Pharmaceutical Sciences URL: [Link]]

  • Title: Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: Journal of Chemical Education (ACS Publications) URL: [Link]]

Safety Operating Guide

Navigating the Disposal of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as critical as the precision of their experimental work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, a halogenated organic compound. Adherence to these procedures is paramount for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem from potential harm.

Immediate Safety Considerations: Understanding the Risks

Therefore, it is crucial to treat 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide as a hazardous substance. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling halogenated organic compounds. The following table outlines the minimum required PPE:

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact. For prolonged handling or in the event of a spill, double-gloving is recommended.[5]
Eye Protection Chemical splash gogglesProtects the eyes from potential splashes of the compound or its solutions.[6]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[4]
Footwear Closed-toe shoesPrevents exposure from spills.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is segregation. Halogenated waste streams must never be mixed with non-halogenated waste to ensure proper and safe disposal by licensed facilities.[3]

Experimental Workflow for Disposal

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) A Generation of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide Waste B Segregate into a Designated 'Halogenated Organic Waste' Container A->B Crucial Step: No Mixing C Properly Labeled and Sealed Waste Container B->C Ensure Tight Seal D Arrange for Waste Pickup with Institutional EHS C->D Follow Institutional Protocol E Licensed Hazardous Waste Disposal Facility D->E Final Disposition

Caption: Disposal workflow for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide.

Detailed Procedural Steps:

  • Waste Segregation: Immediately upon generation, any waste containing 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, including residual amounts in containers, contaminated consumables (e.g., pipette tips, filter paper), and reaction byproducts, must be placed in a designated and clearly labeled "Halogenated Organic Waste" container.[3][4]

  • Container Management: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid to prevent the escape of vapors.[6] The container should be labeled with the words "Halogenated Organic Waste" and a list of its contents.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage location should be a designated satellite accumulation area for hazardous waste.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management: A Calm and Methodical Approach

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[7][8] For solid spills, gently cover the material to prevent it from becoming airborne.

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent. Working from the outside in, collect the contaminated absorbent and place it in a sealable, labeled "Halogenated Organic Waste" container.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the halogenated waste container.

  • Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Accessed March 21, 2024.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. March 4, 2025.
  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Accessed March 21, 2024.
  • Georgia Institute of Technology. SPILL CLEANUP QUICK REFERENCE. Environmental Health and Safety. Accessed March 21, 2024.
  • NOAA. N-BROMOACETAMIDE - CAMEO Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromoacetamide. November 5, 2010.
  • National Center for Biotechnology Information. N-Bromoacetamide. PubChem. Accessed March 21, 2024.
  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. Plasma Science and Fusion Center. Accessed March 21, 2024.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Washington State University. Bromine Safety Data Sheet. Environmental Health & Safety. Accessed March 21, 2024.
  • BenchChem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Accessed March 21, 2024.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Environmental Health & Safety. Accessed March 21, 2024.
  • Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Accessed March 21, 2024.
  • Fisher Scientific. SAFETY DATA SHEET: N-Bromoacetamide. September 23, 2010.
  • AK Scientific, Inc. N-[3-(Acetylamino)
  • American Chemical Society. Guide for Chemical Spill Response. Accessed March 21, 2024.

Sources

Personal protective equipment for handling 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Intelligence: Safety & Handling Guide for 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

For researchers and drug development professionals, handling specialized covalent building blocks requires moving beyond generic safety data sheets. 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is a highly specialized intermediate. While its bulky 2-(2-phenoxyethoxy)phenyl moiety provides critical steric and hydrophobic interactions for target binding, its α -bromoacetamide warhead dictates a stringent, zero-tolerance safety protocol.

This guide provides field-proven, mechanistic safety strategies to protect laboratory personnel, ensure experimental integrity, and safely neutralize reactive waste.

Mechanistic Hazard Profile: The α -Bromoacetamide Warhead

To handle this compound safely, one must understand why it is dangerous. The α -bromoacetamide group is a potent, soft electrophile. It is designed to undergo rapid SN​2 nucleophilic substitution.

In a biological context, this means the compound acts as an aggressive alkylating agent. It will indiscriminately form covalent bonds with nucleophilic amino acid residues (primarily cysteine and lysine) and nucleic acids in human tissue [1]. According to1 [2], exposure leads to Category 1B severe skin burns, Category 1 serious eye damage, and carries a high risk of sensitization and genotoxicity.

ToxicityPathway A 2-Bromoacetamide Derivative B Electrophilic Attack (SN2 Displacement) A->B C Covalent Binding (Cys/Lys/DNA) B->C D Cellular Toxicity & Genotoxic Damage C->D

Mechanistic pathway of α-bromoacetamide-induced toxicity via electrophilic alkylation.

Strategic PPE Matrix: Defense in Depth

Standard laboratory personal protective equipment (PPE) is insufficient when handling potent alkylating agents, particularly when dissolved in carrier solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents act as transdermal carriers, rapidly shuttling the alkylating warhead through standard nitrile gloves and directly into the bloodstream.

Quantitative PPE Specifications

PPE CategoryPrimary MaterialThickness / SpecJustification (Causality)
Hand Protection (Inner) Nitrile Rubber 5 milProvides baseline dexterity and splash protection against aqueous phases.
Hand Protection (Outer) Butyl Rubber or Neoprene 15 milPrevents breakthrough of high-penetration carrier solvents (DMF/DMSO) that transport alkylating agents through the skin.
Eye/Face Protection PolycarbonateANSI Z87.1+Goggles prevent vapor/dust intrusion; a full face shield protects against corrosive splashes during basic quenching [3].
Body Protection Tyvek® or CPVCFull-lengthPrevents highly sensitizing particulate dust from settling on porous cotton lab coats.
Respiratory N95 / P100NIOSH-ApprovedMandatory if weighing outside a closed system to prevent inhalation of corrosive dust [4].

Self-Validating Operational & Quenching Protocols

Because 2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide is an active electrophile, unreacted material must never be disposed of directly into organic waste carboys . Doing so risks cross-reactions with other waste chemicals and poses a severe exposure hazard to downstream waste handlers.

We utilize a self-validating Biphasic Quenching Protocol based on Hard Soft Acid Base (HSAB) theory. By introducing Sodium Thiosulfate ( Na2​S2​O3​ )—a strong, "soft" nucleophile—we force an SN​2 displacement of the bromide ion, yielding a stable, non-toxic Bunte salt.

Step-by-Step Biphasic Quenching Methodology
  • Solvent Dilution: Dilute the organic reaction mixture (e.g., in Dichloromethane or Ethyl Acetate) with an equal volume of solvent to reduce viscosity and thermal density.

  • Nucleophilic Addition: Slowly add an equal volume of 20% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Biphasic Agitation: Stir vigorously at >500 RPM for 30 minutes.

    • Causality: The bromoacetamide derivative is highly lipophilic, while the thiosulfate is hydrophilic. The quenching reaction occurs strictly at the solvent interface. High-shear stirring maximizes interfacial surface area, ensuring complete neutralization.

  • Self-Validation (Thermal & pH):

    • Thermal Check: The SN​2 displacement is exothermic. A slight, controlled rise in temperature validates that the quenching reaction is actively occurring. Once the temperature normalizes to room temperature, the electrophile is consumed.

    • pH Check: Test the aqueous layer with pH paper. It must remain slightly basic (pH 7.5–8.5). If the solution becomes acidic, thiosulfate will degrade into toxic sulfur dioxide ( SO2​ ) gas. Add saturated NaHCO3​ if pH correction is needed.

  • Phase Separation & Disposal: Stop stirring and allow the phases to separate. The organic layer is now free of active alkylating agents and can be routed to standard halogenated/non-halogenated waste.

Workflow A 1. Fume Hood Setup (Airflow >100 LFM) B 2. Weighing & Transfer (Closed System) A->B C 3. Reaction Execution (Inert Atmosphere) B->C D 4. Biphasic Quenching (Na2S2O3 Addition) C->D F 6. Decontamination (Nucleophilic Wash) C->F E 5. Waste Segregation (Aqueous/Organic) D->E D->F

Self-validating operational workflow for handling and neutralizing reactive alkylating agents.

Spill Management & Surface Decontamination

In the event of a powder spill or a splashed solution, mechanical sweeping is prohibited as it aerosolizes the sensitizing compound.

Decontamination Procedure:

  • Containment: Cover the spill immediately with absorbent pads (for solutions) or damp paper towels (for powders) to prevent aerosolization.

  • Chemical Deactivation: Flood the covered area with a 10% w/v Sodium Thiosulfate solution or a 10% Bleach (Sodium Hypochlorite) solution. Allow a contact time of at least 20 minutes to ensure complete cleavage/displacement of the bromoacetamide warhead.

  • Extraction: Wipe the area from the perimeter inward. Place all contaminated materials into a designated, sealed hazardous waste bag.

  • Final Wash: Wash the fume hood deck or benchtop with warm soapy water, followed by a 70% Isopropanol wipe-down.

References

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 2-Bromoacetamide | C2H4BrNO | CID 69632 Source: PubChem, National Library of Medicine URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.